2,4-Dichloro-5-cyanothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWDCGDBOAECIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574676 | |
| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82554-18-5 | |
| Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-cyanothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-5-cyanothiazole
This document provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various chemical compounds, including herbicides.[1] This guide details the multi-step synthetic pathway, provides established experimental protocols, and outlines the analytical techniques for its characterization.
Synthesis of this compound
The preparation of this compound is typically achieved through a three-step process starting from 2,4-thiazolidinedione. The synthetic route involves the formation of an aldehyde intermediate, conversion to its oxime, and subsequent dehydration to yield the final nitrile product.[1]
Synthesis Pathway
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde
This step involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]
-
Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise while maintaining the temperature between 10-20°C.[1] After the addition is complete, the mixture is heated to 80-85°C for one hour. Subsequently, the reaction is brought to reflux at approximately 115°C and maintained until the evolution of hydrogen chloride gas ceases (approx. 16 hours).[1] The reaction mixture is then carefully worked up by hydrolyzing with ice water and extracted. The crude product can be purified by recrystallization from petroleum ether.[1][2]
-
Yield: Good yields are reported for this reaction, with one example achieving 58.8% of the pure product.[1]
Step 2: Preparation of 2,4-dichloro-5-thiazolecarboxaldehyde oxime
The aldehyde intermediate is converted to its corresponding oxime using hydroxylamine hydrochloride.[1]
-
Procedure: To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water, hydroxylamine hydrochloride (2.2 mol) is added in portions.[1] A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol is then added to the aqueous mixture at room temperature with stirring.[1] A precipitate forms almost immediately. The mixture is stirred for an additional hour, after which the solid is collected by suction filtration, washed with water, and dried.[1]
-
Yield: This step proceeds with high efficiency, achieving a yield of approximately 99%.[1]
Step 3: Preparation of this compound
The final step involves the dehydration of the oxime intermediate using acetic anhydride to form the nitrile.[3]
-
Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred with 2 liters of acetic anhydride at reflux temperature (137°C) for 4 hours.[3] The resulting product is then isolated and purified by fractionation using a distillation column.[3]
-
Yield: A yield of 75.7% of the final product, this compound, is reported.[1][3]
Characterization of this compound
The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, purity, and structure. This includes determining its physical properties and analyzing its spectroscopic data.
Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₂N₂S | [4] |
| Molecular Weight | 179.03 g/mol | [5] |
| Appearance | Colorless crystals | [1][3] |
| Melting Point | 34-35°C | [1][3] |
| Boiling Point | 112°C at 20 mbar | [1][3] |
| Solubility | Recrystallized from petroleum ether | [1][3] |
| IR Spectroscopy | Identity confirmed by comparison with known spectra | [1][3] |
| Mass Spectrometry | Identity confirmed by comparison with known spectra | [1][3] |
| ¹H NMR (Predicted) | No protons attached to the thiazole ring | |
| ¹³C NMR (Predicted) | Peaks corresponding to C2, C4, C5, and CN carbons |
Characterization Workflow
Caption: General workflow for the characterization of the title compound.
Analytical Methodologies
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups, particularly the nitrile (C≡N) group.
-
Protocol: A sample of the purified product is prepared, typically as a thin liquid film or a KBr pellet. The IR spectrum is recorded using an FT-IR spectrometer. The characteristic stretching vibration for the nitrile group is expected in the range of 2260-2240 cm⁻¹. Other bands corresponding to the thiazole ring and C-Cl bonds would also be present.[6]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
-
Protocol: A small amount of the sample is introduced into a mass spectrometer. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[7] The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon framework of the molecule.
-
Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹³C NMR spectrum is recorded. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule (the nitrile carbon and the three carbons of the thiazole ring). The chemical shifts of these signals provide information about their electronic environment. Since there are no protons on the thiazole ring, a ¹H NMR spectrum would primarily show only solvent and impurity peaks.[8][9]
Melting Point Analysis
-
Objective: To assess the purity of the synthesized compound and confirm its identity.
-
Protocol: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. A sharp melting point range close to the literature value (34-35°C) indicates a high degree of purity.[1][3]
References
- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [guidechem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. epa.gov [epa.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
2,4-dichloro-5-cyanothiazole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-cyanothiazole is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted thiazole, it belongs to a class of compounds recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals. The presence of two reactive chlorine atoms and a cyano group makes it a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is also known by its systematic name, 2,4-dichloro-1,3-thiazole-5-carbonitrile. It is a solid at room temperature, appearing as colorless crystals.[1]
Molecular Structure
The molecular structure of this compound is characterized by a five-membered thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 5.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 82554-18-5 | [3] |
| Molecular Formula | C4Cl2N2S | [2][3] |
| Molecular Weight | 179.03 g/mol | [3] |
| Monoisotopic Mass | 177.91592 Da | [2] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 34-35 °C | [1] |
| Boiling Point | 112 °C at 20 mbar | [1] |
| Predicted XlogP | 2.9 | [2] |
Spectral Data
While comprehensive experimental spectral data is not widely available in public repositories, predicted mass spectrometry data provides insight into the molecule's fragmentation patterns.
Predicted Mass Spectrum
The following table lists the predicted collision cross-section (CCS) values for various adducts of the molecule, which is useful for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.92320 | 134.0 |
| [M+Na]⁺ | 200.90514 | 148.3 |
| [M-H]⁻ | 176.90864 | 137.1 |
| [M+NH₄]⁺ | 195.94974 | 154.7 |
| [M+K]⁺ | 216.87908 | 143.6 |
| [M]⁺ | 177.91537 | 133.2 |
| [M]⁻ | 177.91647 | 133.2 |
| (Data sourced from PubChem predictions)[2] |
Synthesis and Experimental Protocols
This compound can be synthesized from its corresponding oxime precursor. The following protocol details a common method.
Synthesis via Dehydration of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime
This procedure involves the dehydration of the crude oxime using acetic anhydride.
Materials:
-
Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV)
-
Acetic anhydride
Equipment:
-
Reaction vessel suitable for reflux
-
Heating mantle
-
Stirrer
-
Silvered distillation column (1 m)
-
Distillation apparatus
-
Recrystallization apparatus
-
Petroleum ether
Procedure:
-
400 g (2.03 mol) of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV) is combined with 2 liters of acetic anhydride in a suitable reaction vessel.[1]
-
The mixture is stirred and heated to reflux temperature (approximately 137 °C) for 4 hours.[1]
-
After the reaction is complete, the mixture is allowed to cool.
-
The product is isolated via fractionation using a 1-meter long silvered distillation column.
-
This compound (V) is collected at a temperature of 112 °C under a pressure of 20 mbar.[1]
-
The expected yield is approximately 271 g (75.7% of theory).[1]
-
The product solidifies at room temperature. Further purification can be achieved by recrystallization from petroleum ether to yield colorless crystals.[1]
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Discovery
The thiazole ring is a key structural component in numerous approved drugs, including antivirals like Ritonavir and various anticancer and anti-inflammatory agents.[4] The functional groups on this compound make it an attractive starting material for creating libraries of novel compounds for biological screening.
Chemical Reactivity
The two chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogens and the adjacent cyano group. The differential reactivity of the chlorine at the C2 versus the C4 position can potentially allow for regioselective substitution, a highly valuable attribute in medicinal chemistry for building molecular complexity in a controlled manner.
Role as a Synthetic Intermediate
This compound serves as a key building block for more complex molecules. It is a known intermediate in the preparation of certain herbicidal compounds.[1] In drug discovery, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, the thiazole moiety is central to the structure of the HIV protease inhibitor Ritonavir. While not a direct precursor in published synthesis routes, this compound represents a versatile scaffold for exploring novel derivatives with potential therapeutic activity.
Caption: Potential application in a drug discovery workflow.
Safety and Handling
This compound should be handled with care in a laboratory setting by qualified professionals.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to authorized personnel.
(This is a summary of general safety information. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.)
References
Spectroscopic and Synthetic Profile of 2,4-dichloro-5-cyanothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for the chemical intermediate 2,4-dichloro-5-cyanothiazole. Due to the limited availability of public experimental spectral data, this document focuses on predicted mass spectrometry data and detailed synthetic protocols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄Cl₂N₂S | [1] |
| Molecular Weight | 179.03 g/mol | [1] |
| CAS Number | 82554-18-5 | [1] |
| Melting Point | 34°-35° C |
Spectroscopic Data
Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound did not yield specific spectra within publicly accessible databases. One synthetic protocol notes the confirmation of the compound's identity via mass and IR spectroscopy by referencing a German patent, though the data itself is not presented.
Mass Spectrometry (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.92320 |
| [M+Na]⁺ | 200.90514 |
| [M-H]⁻ | 176.90864 |
| [M+NH₄]⁺ | 195.94974 |
| [M+K]⁺ | 216.87908 |
| [M]⁺ | 177.91537 |
| [M]⁻ | 177.91647 |
| Monoisotopic Mass | 177.91592 Da |
Synthesis Protocol
The synthesis of this compound can be achieved from 2,4-thiazolidinedione through a multi-step process. The key steps are outlined below.
Experimental Workflow for the Synthesis of this compound
References
A Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-Cyanothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,4-dichloro-5-cyanothiazole, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific experimental data in public literature, this document establishes a predictive framework based on the compound's structure and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative data. The guide includes standardized methodologies for solubility assessment and forced degradation studies, crucial for developing robust synthetic routes, formulation strategies, and ensuring regulatory compliance. All procedural workflows and potential degradation pathways are visualized to enhance understanding.
Introduction to this compound
This compound (CAS No. 82554-18-5) is a highly functionalized heterocyclic compound. Its structure, featuring two reactive chlorine atoms and a cyano group on a thiazole core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in process chemistry, formulation development, and for ensuring the quality and safety of final products.
This guide addresses the fundamental aspects of the solubility of this compound in a range of common organic solvents and its stability under various stress conditions. While specific experimental data for this compound is not extensively published, this document provides a robust framework for its systematic evaluation.
Solubility Profile of this compound
The solubility of an organic compound is primarily governed by its polarity and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a useful predictor.[3] this compound possesses a polar thiazole ring, a polar cyano group, and two polar carbon-chlorine bonds. The nitrogen and sulfur atoms in the ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. Consequently, it is expected to exhibit moderate to good solubility in polar aprotic solvents and limited solubility in nonpolar and some polar protic solvents.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound. This table is intended as a guide for solvent selection and should be populated with quantitative experimental data.
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Acetone | Polar Aprotic | High | User-defined data |
| Acetonitrile | Polar Aprotic | High | User-defined data |
| Dichloromethane (DCM) | Polar Aprotic | High | User-defined data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | User-defined data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User-defined data |
| Ethyl Acetate | Polar Aprotic | Medium | User-defined data |
| Methanol | Polar Protic | Medium-Low | User-defined data |
| Ethanol | Polar Protic | Low | User-defined data |
| Toluene | Nonpolar | Low | User-defined data |
| Hexane | Nonpolar | Insoluble | User-defined data |
| Water | Polar Protic | Insoluble | User-defined data |
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.
2.2.1 Materials and Equipment
-
This compound (purity >97%)[1]
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
2.2.2 Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute a known volume of the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
Visualization of Solubility Determination Workflow
Caption: Experimental workflow for determining solubility.
Stability Profile of this compound
Stability testing is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[5][6] The thiazole ring is generally stable, but the dichloro and cyano substituents are potential sites for degradation.[7][8]
Potential Degradation Pathways
Based on the structure, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The chloro groups may also be susceptible to hydrolysis, although this typically requires more forcing conditions.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation.
-
Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the ICH Q1A(R2) guideline for stability testing.[9] A stability-indicating analytical method (e.g., HPLC) is required to separate the parent compound from all potential degradation products.[10][11][12]
3.2.1 Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
3.2.2 General Procedure
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor. Aim for a target degradation of 5-20%.
-
Analyze all samples by a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
3.2.3 Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for several hours. At specified time points, withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). At specified time points, withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Keep at room temperature for several hours. At specified time points, withdraw samples, dilute, and analyze.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Analyze at time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control should be run in parallel.
Predicted Stability Summary
This table summarizes the expected stability of this compound under forced degradation conditions.
| Stress Condition | Reagents/Parameters | Predicted Outcome | Major Degradants (Hypothesized) | Experimental Observations |
| Acid Hydrolysis | 1 M HCl, 80°C | Degradation likely | 2,4-dichloro-5-carboxamidothiazole | User-defined data |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | 2,4-dichloro-5-carboxythiazole | User-defined data |
| Oxidation | 10% H₂O₂, RT | Moderate degradation | Thiazole S-oxide derivatives | User-defined data |
| Thermal (Solid) | 80°C | Likely stable | None expected | User-defined data |
| Photolytic | ICH Q1B conditions | Potential for degradation | Varies | User-defined data |
Visualizations of Stability Study Workflow and Pathways
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific published data is scarce, the predictive analysis based on its chemical structure offers valuable initial guidance for solvent selection and handling. The detailed experimental protocols for solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust, quantitative data. This information is critical for optimizing reaction conditions, developing stable formulations, and ensuring the overall quality and reliability of processes and products involving this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. jetir.org [jetir.org]
- 9. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpsr.com [ijpsr.com]
Reactivity Profile of 2,4-Dichloro-5-cyanothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2,4-dichloro-5-cyanothiazole, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details the principal chemical transformations of this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitrile group. Particular emphasis is placed on the regioselectivity of these reactions, providing a framework for the strategic design of novel thiazole derivatives. Experimental protocols for key transformations are provided, alongside quantitative data to guide synthetic efforts. Furthermore, the known biological significance of 2,4-disubstituted-5-cyanothiazole derivatives as kinase inhibitors is discussed, highlighting their potential in drug discovery.
Introduction
This compound (CAS No: 82554-18-5) is a highly functionalized five-membered heteroaromatic compound. The presence of two reactive chlorine atoms at positions 2 and 4, coupled with an electron-withdrawing nitrile group at position 5, renders the thiazole ring susceptible to a variety of chemical modifications. This unique combination of reactive sites makes it a valuable scaffold for the synthesis of diverse molecular architectures with potential applications in pharmaceuticals and functional materials. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its use in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved from 2,4-dichloro-5-thiazolecarboxaldehyde. The aldehyde is first converted to its oxime, which is then dehydrated to yield the desired nitrile.
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Oximation of 2,4-dichloro-5-thiazolecarboxaldehyde. (Details of this initial step are not fully described in the provided search results but would typically involve reaction with hydroxylamine.)
-
Step 2: Dehydration to this compound. 400 g (2.03 mol) of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime are stirred in 2 liters of acetic anhydride at reflux (137 °C) for 4 hours. The acetic anhydride is then removed by distillation. The residue is subjected to fractional distillation under reduced pressure (20 mbar) through a 1-meter silvered distillation column. The product, this compound, is collected at 112 °C. The compound solidifies at room temperature into colorless crystals.
Yield: 271 g (75.7% of theory)[1] Melting Point: 34-35 °C[1]
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing cyano group significantly influences the reactivity of the thiazole ring.
Nucleophilic Aromatic Substitution (SNAr)
3.1.1. Reactions with Amine Nucleophiles
The reaction with primary and secondary amines is a common transformation to introduce nitrogen-containing substituents.
Experimental Protocol: General Procedure for Amination (Illustrative)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF), the amine (1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, or K2CO3, 2.0 eq) are added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
3.1.2. Reactions with Thiol Nucleophiles
Thiols can displace the chlorine atoms to form thioether derivatives. The reaction typically proceeds in the presence of a base to generate the more nucleophilic thiolate.
Experimental Protocol: General Procedure for Thiolation (Illustrative)
-
To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., DMF or DMSO), a base such as sodium hydride or potassium carbonate is added, and the mixture is stirred for a short period to form the thiolate.
-
This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Work-up and purification are performed as described for the amination reaction.
3.1.3. Reactions with Alkoxide Nucleophiles
Alkoxides can react to form ether derivatives. The reaction is typically carried out by treating an alcohol with a strong base to generate the alkoxide in situ, followed by the addition of the thiazole substrate.
Experimental Protocol: General Procedure for Alkoxylation (Illustrative)
-
To a solution of the alcohol (1.1 eq) in a dry, aprotic solvent (e.g., THF or dioxane), a strong base such as sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred until the evolution of hydrogen gas ceases.
-
A solution of this compound (1.0 eq) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature or heated to reflux until the starting material is consumed.
-
The reaction is carefully quenched with water, and the product is extracted and purified.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
3.2.1. Suzuki-Miyaura Coupling
This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents by coupling with boronic acids or their esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
A reaction vessel is charged with this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq).
-
A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed.
-
The reaction is heated to a temperature typically between 80-110 °C and monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
3.2.2. Sonogashira Coupling
This reaction is used to introduce alkyne moieties.
Experimental Protocol: General Procedure for Sonogashira Coupling [4][5]
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq) are added.
-
The terminal alkyne (1.1-1.2 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Work-up involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by chromatography.
3.2.3. Buchwald-Hartwig Amination
This palladium-catalyzed reaction provides an alternative and often more efficient method for C-N bond formation compared to traditional SNAr, especially for less reactive amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][7][8][9][10]
-
A reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu, K3PO4).
-
The vessel is purged with an inert gas, and a dry, degassed solvent (e.g., toluene, dioxane) is added.
-
This compound (1.0 eq) and the amine (1.1-1.5 eq) are then added.
-
The mixture is heated, typically between 80-110 °C, until the reaction is complete.
-
Work-up involves quenching the reaction, extraction, and purification of the product.
Reduction of the Nitrile Group
The cyano group can be reduced to a primary amine (aminomethyl group), which can then be further functionalized.
Experimental Protocol: General Procedure for Nitrile Reduction (Illustrative)
-
Using LiAlH4: To a suspension of lithium aluminum hydride (excess) in a dry ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction is then typically warmed to room temperature and stirred until completion. The reaction is carefully quenched by the sequential addition of water and aqueous base, and the product is extracted and purified.
-
Using Catalytic Hydrogenation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, acetic acid) containing a catalyst (e.g., Raney Nickel, Pd/C). The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the product is isolated from the filtrate.[11][12][13]
Electrophilic Aromatic Substitution
Due to the presence of two electron-withdrawing chloro groups and a cyano group, the thiazole ring is highly deactivated towards electrophilic aromatic substitution. No examples of such reactions on this compound have been found in the searched literature.
Cycloaddition Reactions
Quantitative Data
Biological Significance and Signaling Pathways
Derivatives of 2,4-disubstituted thiazoles have shown significant potential in drug discovery, particularly as kinase inhibitors.
Thiazole Derivatives as Kinase Inhibitors
The thiazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 2,4-disubstituted thiazoles have been investigated as inhibitors of p38 MAPK and Janus kinases (JAKs).
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: p38 MAPKs are involved in inflammatory responses and cell differentiation and are a target for the treatment of inflammatory diseases and cancer.[15] Several inhibitors targeting p38α have been developed.
-
Janus Kinase (JAK) Pathway: The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in autoimmune diseases and cancer. Several JAK inhibitors have been approved for clinical use.
While specific derivatives of this compound have not been explicitly identified as inhibitors of these pathways in the provided search results, the core structure represents a promising starting point for the design of new kinase inhibitors.
Conclusion
This compound is a valuable and reactive building block with significant potential for the synthesis of complex molecules. Its reactivity is primarily centered around the two chlorine atoms, which can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group activates the ring for these transformations and also offers a handle for further chemical modification through reduction. While a comprehensive set of quantitative data for the reactions of this specific substrate is still emerging, the general protocols and reactivity principles outlined in this guide provide a solid foundation for its application in synthetic chemistry. The established link between thiazole derivatives and kinase inhibition further underscores the importance of this compound as a scaffold in the development of novel therapeutic agents. Further research into the specific reaction conditions and biological activities of its derivatives is warranted to fully exploit its potential.
References
- 1. prepchem.com [prepchem.com]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyano Diels-Alder and cyano ene reactions. Applications in a formal [2 + 2 + 2] cycloaddition strategy for the synthesis of pyridines. | Semantic Scholar [semanticscholar.org]
- 4. ijnc.ir [ijnc.ir]
- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 12. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 14. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 15. mdpi.com [mdpi.com]
The Commercial Landscape of 2,4-Dichloro-5-cyanothiazole: A Technical Guide for Chemical Researchers
An essential building block in modern medicinal chemistry, 2,4-dichloro-5-cyanothiazole (CAS No. 82554-18-5) is a highly versatile intermediate pivotal to the synthesis of a wide array of therapeutic agents. Its unique trifunctional structure, featuring two reactive chlorine atoms and a cyano group, offers a rich platform for derivatization, enabling the exploration of vast chemical spaces in drug discovery programs. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this critical compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 97%, ensuring reproducibility in synthetic applications. While pricing is subject to market fluctuations and order volume, the compound is generally accessible for laboratory use. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Number | Purity | Notes |
| Thoreauchem | TH-D12680 | 97% | Price available upon inquiry.[1] |
| Frontier Specialty Chemicals | D1969 | - | Available in gram quantities; bulk inquiries welcome.[2] |
| Echemi | - | 99% (from some vendors) | A platform with multiple distributors offering various grades. |
| Laibo Chem | - | - | Available in 5g packaging.[3] |
| ChemUniverse | - | - | Quote request available for specific purity and quantity needs.[4] |
| Apollo Scientific | - | 95% (for related methyl derivative) | While not the exact compound, indicates capability in similar thiazoles.[5] |
Physicochemical Properties
| Property | Value |
| CAS Number | 82554-18-5 |
| Molecular Formula | C₄Cl₂N₂S |
| Molecular Weight | 177.92 g/mol |
| Melting Point | 34-35 °C[6] |
| Appearance | Colorless crystals[6] |
Synthetic Protocols
The synthesis of this compound is well-documented, with common routes proceeding through the dehydration of an oxime precursor. The following protocols are based on established methodologies.
Protocol 1: Synthesis from 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime
This one-step protocol involves the dehydration of the corresponding oxime to yield the nitrile.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde oxime
-
Acetic anhydride
Procedure:
-
A mixture of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (e.g., 400 g, 2.03 mol) and acetic anhydride (e.g., 2 liters) is prepared in a suitable reaction vessel.
-
The mixture is heated to reflux (approximately 137 °C) and stirred for 4 hours.[6]
-
After the reaction is complete, the product is isolated and purified by fractional distillation under reduced pressure (e.g., at 112 °C / 20 mbar).[6]
-
The resulting this compound solidifies at room temperature as colorless crystals, which can be further purified by recrystallization from petroleum ether.[6]
Protocol 2: Two-Step Synthesis from 2,4-Thiazolidinedione
This procedure outlines the synthesis of the aldehyde precursor and its subsequent conversion to the oxime, which can then be converted to the final product as described in Protocol 1.
Step 1: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde
-
React 2,4-thiazolidinedione with 1-1.5 molar equivalents of dimethylformamide (DMF) and 3-10 molar equivalents of phosphorus oxychloride (POCl₃).[7]
-
Heat the reaction mixture to reflux (approximately 115 °C) until the evolution of HCl gas ceases.[7]
-
Work up the reaction hydrolytically, for instance, by carefully pouring the mixture onto ice water.
-
Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride.
-
The crude aldehyde can be purified by distillation, crystallization, or column chromatography.[7]
Step 2: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime
-
Add hydroxylamine hydrochloride (e.g., 153 g, 2.2 mol) to a solution of sodium bicarbonate (e.g., 185 g, 2.2 mol) in water (e.g., 5 liters) at room temperature.
-
To this solution, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (e.g., 364 g, 2 mol) in ethanol (e.g., 1 liter) with stirring. A precipitate forms rapidly.[7]
-
Stir the mixture for 1 hour, then filter the solid, wash with water, and dry to obtain the oxime.[7] This product can be used in Protocol 1 without further purification.
Role in Drug Discovery and Medicinal Chemistry
This compound is not typically a pharmacologically active agent itself. Instead, its value lies in its utility as a versatile scaffold. The thiazole ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] The two chlorine atoms on the thiazole ring of this compound can be selectively substituted through nucleophilic aromatic substitution or cross-coupling reactions, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the systematic generation of compound libraries for screening against various biological targets.
Derivatives of dichlorothiazoles have been investigated for a range of biological activities, including:
-
Anticancer Agents: Thiazole-containing compounds have shown promise as kinase inhibitors and antiproliferative agents.[9]
-
Antimicrobial Agents: The thiazole scaffold is present in compounds with antibacterial and antifungal properties.
-
Antitubercular Agents: Chalcones derived from the related 2,4-dichlorothiazole-5-carboxaldehyde have been explored as potential antitubercular agents.[10]
The strategic functionalization of this compound enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable starting material in the hit-to-lead and lead optimization phases of drug development.
Visualizing Synthetic and Application Pathways
To better illustrate the utility of this compound, the following diagrams depict its synthesis workflow and its role as a versatile chemical intermediate.
Caption: Synthetic pathway for this compound.
Caption: Role as a versatile chemical intermediate.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 2,4-Dichloro-5-cyanothiazole , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 105315-39-7 Cas No. | 2,4-Dichloro-5-methylthiazole | Apollo [store.apolloscientific.co.uk]
- 6. prepchem.com [prepchem.com]
- 7. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dichloro-5-cyanothiazole: Safety, Handling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for 2,4-dichloro-5-cyanothiazole before handling this chemical. The toxicological and biological properties of this compound have not been thoroughly investigated.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 82554-18-5, is a halogenated heterocyclic nitrile. Its structural features, including the reactive chlorine atoms and the cyano group on a thiazole scaffold, make it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. Thiazole rings are present in a wide array of biologically active molecules. However, the specific biological activities and mechanisms of action for this compound are not well-documented in publicly available literature. This guide provides a comprehensive overview of the known safety precautions, handling procedures, and synthetic methods for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound and a structurally similar compound, 2,4-Dichlorothiazole-5-carboxaldehyde, is presented below. It is important to note that while the data for the carboxaldehyde analog can provide some guidance, the properties of the cyano-substituted compound may differ.
| Property | This compound | 2,4-Dichlorothiazole-5-carboxaldehyde |
| CAS Number | 82554-18-5 | Not specified in provided results |
| Molecular Formula | C₄Cl₂N₂S | Not specified in provided results |
| Molecular Weight | 179.03 g/mol | Not specified in provided results |
| Appearance | Colorless crystals[1] | Not specified in provided results |
| Melting Point | 34-35 °C[1] | Not specified in provided results |
| Boiling Point | 112 °C at 20 mbar[1] | Not specified in provided results |
| log Pow | Not Found | 1.916 |
Safety and Handling Precautions
Due to the lack of a specific Safety Data Sheet for this compound, the following information is largely based on the SDS for the structurally related compound, 2,4-Dichlorothiazole-5-carboxaldehyde. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater toxicity.
Hazard Identification
Based on the data for 2,4-Dichlorothiazole-5-carboxaldehyde, this compound should be considered a hazardous substance.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation.
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
| PPE Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure full body coverage to prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If the formation of dusts or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.[4] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle in a chemical fume hood. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved from 2,4-thiazolidinedione in a two-step process. The first step involves the formation of the intermediate 2,4-dichloro-5-thiazolecarboxaldehyde, which is then converted to its oxime, followed by dehydration to yield the final product.
Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
This procedure is adapted from a patented method[8].
Materials:
-
2,4-thiazolidinedione
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Methylene chloride or Diethyl ether
Procedure:
-
In a suitable reaction vessel, suspend 2,4-thiazolidinedione in phosphorus oxychloride.
-
With stirring and cooling (10-20 °C), add dimethylformamide dropwise.
-
After the addition is complete, heat the mixture to reflux (approximately 115 °C) and continue stirring until the evolution of HCl gas ceases.
-
After cooling, slowly pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with an organic solvent such as methylene chloride or diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-thiazolecarboxaldehyde.
-
The crude product can be purified by distillation, crystallization from petroleum ether, or column chromatography.
Synthesis of this compound
This procedure is based on the dehydration of the corresponding aldoxime[1].
Materials:
-
Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime
-
Acetic anhydride
Procedure:
-
Combine crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime and acetic anhydride in a reaction flask.
-
Stir the mixture at reflux temperature (approximately 137 °C) for 4 hours.
-
After cooling, purify the product by fractional distillation under reduced pressure to yield this compound.
-
The product solidifies at room temperature and can be recrystallized from petroleum ether.
Figure 1. Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
As of the date of this guide, there is a significant lack of publicly available scientific literature detailing the specific biological activities, toxicological profile, or mechanism of action of this compound. While the thiazole moiety is a common scaffold in many biologically active compounds, and other cyanothiazole derivatives have been investigated for various therapeutic and agrochemical applications, no specific data for this particular compound could be retrieved.
Researchers and drug development professionals are strongly advised to conduct thorough in-house toxicological and biological activity screenings before proceeding with any application of this compound. The presence of two chlorine atoms and a cyano group suggests potential for reactivity and biological effects that warrant careful investigation.
Logical Relationships in Handling a Spill
In the event of a spill, a structured and logical approach is necessary to ensure safety and minimize environmental contamination.
Figure 2. Logical workflow for responding to a chemical spill.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules. However, the lack of comprehensive safety and biological data necessitates a highly cautious approach to its handling and use. This guide has summarized the available information on its properties, safe handling procedures based on a close structural analog, and detailed synthetic protocols. It is the responsibility of the researcher to seek out the most current and specific safety information and to conduct a thorough risk assessment before commencing any work with this compound. Further research into the toxicological and biological properties of this compound is essential to fully understand its potential applications and associated risks.
References
- 1. prepchem.com [prepchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 8. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
The Pivotal Intermediate: A Technical Guide to 2,4-Dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-cyanothiazole is a highly reactive and versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring two reactive chlorine atoms and a cyano group on a thiazole scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
While detailed experimental data on all physicochemical properties are not extensively published in readily available literature, the fundamental characteristics of this compound can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₄Cl₂N₂S | [1] |
| Molecular Weight | 179.04 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 34-35°C | [2] |
| CAS Number | 82554-18-5 | [3] |
Synthesis of this compound
A well-documented and efficient synthetic route to this compound proceeds via a two-step process starting from 2,4-thiazolidinedione. This pathway involves the formation of 2,4-dichloro-5-thiazolecarboxaldehyde and its subsequent conversion to the corresponding oxime, which is then dehydrated to yield the final product.[4]
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde [4]
-
Reagents: 2,4-thiazolidinedione, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
-
Procedure: To a suspension of 2,4-thiazolidinedione (2.14 mol) in phosphorus oxychloride (9.62 mol), dimethylformamide (2.19 mol) is added dropwise at 10-20°C. The mixture is then heated to 80-85°C for one hour, followed by heating to reflux (approximately 115°C) until the evolution of hydrogen chloride gas ceases (about 8 hours). After cooling, excess phosphorus oxychloride is removed by distillation under vacuum. The remaining residue is carefully poured onto ice water and extracted with methylene chloride. The combined organic phases are washed, dried, and concentrated to yield the crude product.
-
Purification: The crude 2,4-dichloro-5-thiazolecarboxaldehyde can be purified by distillation, crystallization from petroleum ether, or chromatography.
-
Yield: 50-60% of theory.[4]
Step 2: Preparation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime [4]
-
Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.
-
Procedure: A solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in ethanol is added to a solution of sodium bicarbonate (2.2 mol) and hydroxylamine hydrochloride (2.2 mol) in water at room temperature with stirring. A precipitate forms, and the mixture is stirred for one hour. The solid is collected by filtration, washed with water, and dried.
-
Yield: Approximately 99% of theory.[4]
Step 3: Preparation of this compound [2]
-
Reagents: 2,4-dichloro-5-thiazolecarboxaldehyde oxime, acetic anhydride.
-
Procedure: Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) is stirred in acetic anhydride (2 liters) at reflux temperature (137°C) for 4 hours. The product is then isolated by fractional distillation under reduced pressure.
-
Yield: 75.7% of theory.[2]
| Step | Product | Key Reagents | Reaction Conditions | Yield |
| 1 | 2,4-Dichloro-5-thiazolecarboxaldehyde | POCl₃, DMF | Reflux (~115°C) | 50-60%[4] |
| 2 | 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime | NH₂OH·HCl, NaHCO₃ | Room Temperature | ~99%[4] |
| 3 | This compound | Acetic Anhydride | Reflux (137°C) | 75.7%[2] |
Applications as a Chemical Intermediate
The reactivity of the two chlorine atoms and the cyano group makes this compound a valuable precursor for a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.
In Pharmaceutical Synthesis
A significant application of this compound is as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer.[5][6][7][8][9] The synthesis of Dasatinib involves the reaction of a derivative of this compound with other complex molecules.
Caption: Role of this compound in Dasatinib synthesis.
The chloro substituents on the thiazole ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is central to its utility in building the complex molecular framework of Dasatinib and other potential drug candidates.
In Agrochemical Synthesis
This compound is a known intermediate in the preparation of herbicidal compounds.[4][10] Specifically, it is a precursor for the synthesis of thiazolyloxyacetamide type herbicides. The thiazole moiety is a common scaffold in agrochemicals due to its biological activity.[11][12][13][14]
Key Reactions and Mechanistic Considerations
The chemistry of this compound is dominated by the reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 2- and 4-positions are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the cyano group and the thiazole ring facilitates these reactions. The regioselectivity of the substitution can often be controlled by reaction conditions.
-
Reactions of the Cyano Group: The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents.
Conclusion
This compound is a chemical intermediate of considerable synthetic utility. Its well-established synthesis and the versatile reactivity of its functional groups have positioned it as a key building block in the development of important pharmaceuticals, such as Dasatinib, and various agrochemicals. For researchers and professionals in drug discovery and chemical development, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its potential in the creation of novel and effective molecules.
References
- 1. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]
- 11. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 2,4-dichloro-5-cyanothiazole
An In-depth Technical Guide to 2,4-Dichloro-5-cyanothiazole
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The compound is most accurately identified by its IUPAC name and CAS number to avoid ambiguity.
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-1,3-thiazole-5-carbonitrile[1] |
| Common Name | This compound[2][3][4][5] |
| CAS Number | 82554-18-5[3][4][5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄Cl₂N₂S | [1][5] |
| Molecular Weight | 177.92 g/mol | [5] |
| Appearance | Colorless crystals | [2][3] |
| Melting Point | 34-35 °C | [2][3] |
| Boiling Point | 112 °C @ 20 mbar | [2][3] |
| Solubility | Recrystallizable from petroleum ether | [2][3] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | Precautionary Statement |
| Toxic if swallowed. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Do not eat, drink or smoke when using this product. |
| Wear eye protection/face protection. | |
| IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| If eye irritation persists: Get medical advice/attention. | |
| Store locked up. | |
| Dispose of contents/container to an approved waste disposal plant. |
Note: The safety information is based on the Safety Data Sheet for the related compound 2,4-Dichlorothiazole-5-carboxaldehyde, as specific data for this compound was not explicitly found in the search results. It is crucial to consult the specific SDS for CAS number 82554-18-5 before handling.
Synthesis and Experimental Protocol
This compound can be synthesized from 2,4-thiazolidinedione through a two-step process. The overall synthetic workflow is depicted in the diagram below.
References
- 1. PubChemLite - this compound (C4Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. thoreauchem.com [thoreauchem.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-5-cyanothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features two chlorine atoms at positions C2 and C4, which are activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the thiazole ring nitrogen and the C5-cyano group. This dual reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold for the synthesis of diverse compound libraries. These substituted thiazoles are core components in many biologically active agents.[1] This document provides an overview of the key factors governing its reactivity and detailed protocols for its reaction with common classes of nucleophiles.
Regioselectivity of Nucleophilic Substitution
The primary consideration in the functionalization of this compound is regioselectivity—whether the incoming nucleophile will displace the chlorine at the C2 or C4 position. In related heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution typically occurs preferentially at the C4 position under kinetic control and milder conditions.[2][3][4] This preference is governed by the stability of the intermediate Meisenheimer complex formed during the addition-elimination mechanism.
The C4 position is generally more activated due to the combined electron-withdrawing influence of the ring nitrogen and the para-like orientation relative to the cyano group, which can effectively stabilize the negative charge of the intermediate through resonance. However, the C2 position is also activated, being alpha to the sulfur atom. Consequently, reaction conditions such as temperature, solvent, and the nature of the nucleophile can influence the regiochemical outcome. Harsh conditions may lead to di-substitution or substitution at the less reactive C2 position.
Figure 1. Regioselectivity in the monosubstitution of this compound.
Application Note 1: Reaction with N-Nucleophiles (Amines)
The substitution of chlorine with primary and secondary amines is one of the most common modifications of this scaffold, leading to the synthesis of various 2-amino or 4-aminothiazole derivatives. These reactions are typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Quantitative Data Summary
| Entry | Nucleophile (Amine) | Base / Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | Aniline | K₂CO₃ / DMF | 80 | 6 | C4 | >90 |
| 2 | Morpholine | DIPEA / NMP | 100 | 4 | C4 | >95 |
| 3 | Benzylamine | Et₃N / Acetonitrile | Reflux | 8 | C4 | 85-95 |
| 4 | Cyclopropylamine | NaHCO₃ / Dioxane | 90 | 12 | C4 | 88 |
Note: Data is representative of typical SNAr reactions on activated dichloro-heterocycles and serves as a guideline.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(morpholino)-5-cyanothiazole
This protocol describes a general procedure for the selective substitution at the C4 position.
Figure 2. General experimental workflow for amination reaction.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add morpholine to the stirred solution, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application Note 2: Reaction with O-Nucleophiles (Alkoxides)
Reactions with alkoxides, such as sodium methoxide or ethoxide, are used to introduce alkoxy groups, forming ether linkages. These reactions are typically fast and high-yielding. The Williamson ether synthesis conditions are often applied, where the alkoxide is either used as a salt or generated in situ.[5]
Quantitative Data Summary
| Entry | Nucleophile (Alkoxide) | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | Sodium Methoxide | Methanol | 60 | 2 | C4 | >95 |
| 2 | Sodium Ethoxide | Ethanol | Reflux | 3 | C4 | >95 |
| 3 | Potassium tert-butoxide | THF | 25 | 4 | C4 | 80-90 |
| 4 | Phenol + K₂CO₃ | DMF | 100 | 8 | C4 | 85 |
Note: Data is representative and serves as a guideline.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-cyanothiazole
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a solution of sodium methoxide (1.1 eq, e.g., 25 wt% in methanol).
-
Reaction: Stir the mixture at 60 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography if necessary.
Application Note 3: Reaction with S-Nucleophiles (Thiols)
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.[6][7] These reactions are often performed under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Quantitative Data Summary
| Entry | Nucleophile (Thiol) | Base / Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | Thiophenol | K₂CO₃ / DMF | 50 | 2 | C4 | >95 |
| 2 | Ethanethiol | NaH / THF | 25 | 1 | C4 | >98 |
| 3 | Benzyl Mercaptan | Cs₂CO₃ / Acetonitrile | 60 | 3 | C4 | 92 |
Note: Data is representative and serves as a guideline.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(phenylthio)-5-cyanothiazole
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and thiophenol (1.05 eq) in anhydrous DMF (0.3 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at 50 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and pour it into ice-water. A precipitate will often form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If a precipitate does not form, extract with ethyl acetate.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.
General Reaction Mechanism: SNAr Addition-Elimination
The nucleophilic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In the second, typically faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the thiazole ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting Suzuki-Miyaura cross-coupling reactions with 2,4-dichloro-5-cyanothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiazole scaffold in pharmacologically active compounds. The protocols outlined below are designed to facilitate the selective synthesis of 4-aryl-2-chloro-5-cyanothiazoles, valuable intermediates for further functionalization in drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] In the context of this compound, selective arylation at the C4 position is often desired to introduce molecular diversity while retaining the C2 chloro substituent for subsequent transformations. The electron-withdrawing nature of the cyano group at the C5 position is expected to influence the reactivity of the adjacent C4 chlorine, making it a prime site for substitution.
The protocols provided herein are based on established methodologies for analogous dichlorinated heterocyclic systems and are intended to serve as a robust starting point for the synthesis of a diverse library of 4-aryl-2-chloro-5-cyanothiazoles.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C4-chloro of this compound) to form a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.[1]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Experimental Protocols
The following protocols describe the general procedures for the selective mono-arylation of this compound at the C4 position.
Protocol 1: Room Temperature Suzuki Coupling for Selective C4-Mono-arylation
This protocol is optimized for the selective reaction at the C4 position, leaving the C2 chlorine intact.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene (deaerated)
-
Methanol (deaerated)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure: [4]
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Add deaerated toluene (4 mL) and deaerated methanol (1 mL) to the flask via syringe.
-
To the stirred solution, add a deaerated 2 M aqueous solution of potassium carbonate (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-chloro-5-cyanothiazole.
Data Presentation
The following table summarizes the expected yields for the C4-mono-arylation of this compound with various arylboronic acids based on analogous reactions with 3,5-dichloro-1,2,4-thiadiazole.[5]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-5-cyano-4-phenylthiazole | 70-80 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-5-cyano-4-(4-methoxyphenyl)thiazole | 75 |
| 3 | 4-Cyanophenylboronic acid | 4-(2-chloro-5-cyanothiazol-4-yl)benzonitrile | 65-75 |
| 4 | 3-Cyanophenylboronic acid | 3-(2-chloro-5-cyanothiazol-4-yl)benzonitrile | 60-70 |
| 5 | 4-Fluorophenylboronic acid | 2-chloro-5-cyano-4-(4-fluorophenyl)thiazole | 70-80 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Workflow for the selective C4-arylation of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature to 40-60°C. However, be aware that higher temperatures may lead to the formation of the di-arylated product. Alternatively, screening different palladium catalysts and ligands, such as Pd(dppf)Cl₂, may improve efficiency.
-
Formation of Di-arylated Product: If significant amounts of the 2,4-diaryl-5-cyanothiazole are observed, ensure the reaction is conducted at room temperature and that no more than 1.1 equivalents of the arylboronic acid are used.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring a thoroughly deaerated reaction environment.
-
Reaction Stalls: If the reaction does not proceed to completion, a fresh portion of the palladium catalyst can be added. The quality of the base is also crucial; ensure the K₂CO₃ solution is freshly prepared.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective C4-arylation of this compound. The provided protocols offer a reliable starting point for the synthesis of a wide array of 4-aryl-2-chloro-5-cyanothiazole derivatives. These application notes, along with the accompanying data and visualizations, are intended to support researchers in the efficient and successful implementation of this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. The 2,4-dichloro-5-cyanothiazole building block is a highly versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its two reactive chlorine atoms at the C2 and C4 positions can be selectively substituted through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the thiazole core. The electron-withdrawing cyano group at the C5 position enhances the reactivity of the chlorine atoms, facilitating these transformations.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The methodologies described herein are based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.
General Synthetic Strategy
The general strategy for the synthesis of kinase inhibitors from this compound involves a stepwise functionalization of the dichloro-scaffold. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. This differential reactivity allows for a sequential and controlled introduction of various substituents. A typical synthetic workflow involves:
-
Selective Nucleophilic Substitution at C2: Reaction with a primary or secondary amine to install a key pharmacophoric element that often interacts with the hinge region of the kinase ATP-binding site.
-
Further Functionalization at C4: The remaining chlorine at the C4 position can be displaced by another nucleophile or, more commonly, utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl moieties that can occupy adjacent hydrophobic pockets in the kinase active site.
This stepwise approach enables the generation of a library of analogs for structure-activity relationship (SAR) studies, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties of the lead compounds.
Data Presentation
The following tables summarize quantitative data for representative thiazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.
Table 1: Inhibitory Activity of Thiazole-based p38 MAPKα Inhibitors [1]
| Compound ID | R Group (at 5-position of a 2-aminothiazole core) | p38 MAPKα IC50 (nM) |
| 1a | 4-Fluorophenyl | 150 |
| 1b | 4-Methoxyphenyl | 220 |
| 1c | Pyridin-4-yl | 95 |
| 1d | Thiophen-2-yl | 180 |
Table 2: Inhibitory Activity of Thiazole-based Dual CK2/GSK3β Inhibitors [2]
| Compound ID | Target Kinase | IC50 (µM) |
| 2a | CK2 | 1.9 |
| 2a | GSK3β | 0.67 |
Experimental Protocols
The following are detailed protocols for key transformations in the synthesis of kinase inhibitors from this compound.
Protocol 1: Selective Nucleophilic Aromatic Substitution of an Amine at the C2-Position
This protocol describes the selective substitution of the C2-chloro group with a generic aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline (e.g., 2-chloro-6-methylaniline)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (0.2 M).
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 80 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the precipitate and wash with water.
-
Dissolve the crude product in ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chloro-5-cyanothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C4-position of the 2-substituted-4-chloro-5-cyanothiazole intermediate.
Materials:
-
2-Amino-4-chloro-5-cyanothiazole derivative (from Protocol 1)
-
Aryl- or heteroarylboronic acid (e.g., (4-fluorophenyl)boronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add the 2-amino-4-chloro-5-cyanothiazole derivative (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add K₂CO₃ (2.0 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under the inert atmosphere.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired 2,4-disubstituted-5-cyanothiazole kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow
Key Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors target components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.
Logical Relationship of Synthesis and Evaluation
References
Application Notes and Protocols for the Preparation of Novel Fungicides from 2,4-Dichloro-5-Cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential fungicidal applications of novel compounds derived from 2,4-dichloro-5-cyanothiazole. This document includes synthetic schemes, experimental protocols, and fungicidal activity data to guide researchers in the development of new agrochemical agents.
Introduction
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antifungal properties. The starting material, this compound, offers a versatile scaffold for the synthesis of novel fungicides. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the compound's biological activity. The cyano group at position 5 also presents opportunities for further chemical transformations. This document outlines synthetic strategies to modify this compound and presents available data on the fungicidal efficacy of the resulting derivatives.
Synthetic Pathways
The primary route for derivatizing this compound involves the sequential nucleophilic substitution of the chlorine atoms. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 4-position. This differential reactivity allows for selective functionalization.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of novel fungicides from this compound.
Synthesis of 2-Amino-4-arylthiazole Derivatives
One promising approach involves the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives, which have shown significant fungicidal effects. While not directly starting from this compound, the synthesis of the key intermediate, 2-amino-4-arylthiazole, provides a relevant protocol for creating a thiazole core.
Experimental Protocol: Synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiazole [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (12.2 g, 0.05 mol) and thiourea (4.2 g, 0.05 mol) in 40 mL of 1-propanol.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Addition of Pyridine: After the initial reflux period, add 5 mL of pyridine to the mixture.
-
Continued Reflux: Continue to reflux the reaction mixture for an additional 5 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude product is dried and then recrystallized from ethanol to yield yellow crystals of 2-amino-4-(2,4-dichlorophenyl)thiazole.
Synthesis of 2-Hydrazinyl-thiazole Derivatives
Another avenue for creating novel fungicides is the synthesis of 2-hydrazinyl-thiazole derivatives. These compounds have demonstrated promising anti-Candida activity.
The general synthetic pathway for these derivatives is illustrated below:
Caption: Synthetic pathway for 2-hydrazinyl-thiazole derivatives.
Fungicidal Activity Data
The fungicidal activity of novel thiazole derivatives is typically evaluated against a panel of economically important plant pathogenic fungi. The data is often presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).
| Compound Class | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Not specified, but noted to have high fungicidal effects | [1] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 - 7.81 (MIC values) | [2] |
| Thiazolyl hydrazine derivatives | Botryosphaeria dothidea, Gibberella sanbinetti | 0.59 - 0.69 | [3] |
Signaling Pathways and Mechanism of Action
While specific signaling pathways for fungicides derived from this compound are not yet elucidated, the mechanism of action for many thiazole-based fungicides involves the inhibition of key fungal enzymes. For instance, some thiazole derivatives are known to target the fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
The proposed mechanism of action is visualized below:
Caption: Proposed mechanism of action for certain thiazole-based fungicides.
Conclusion
This compound represents a promising starting material for the development of novel fungicides. The synthetic accessibility and the potential for introducing diverse chemical functionalities make it an attractive scaffold for medicinal and agrochemical research. Further exploration of nucleophilic substitution reactions at the C2 and C4 positions is warranted to generate a library of new derivatives. Subsequent screening of these compounds against a broad range of phytopathogens will be crucial in identifying lead candidates with potent fungicidal activity. Investigating the precise mechanism of action and potential signaling pathways will provide valuable insights for future drug design and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of 2,4-Dichloro-5-cyanothiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-cyanothiazole is a key heterocyclic building block utilized in the synthesis of various agrochemicals, particularly a class of herbicides known as thiazolyloxyacetamides. Its reactive chlorine atoms, especially at the C4 position, allow for nucleophilic substitution, enabling the construction of more complex molecules with desired herbicidal activity. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical precursors and a representative thiazolyloxyacetamide herbicide derived from this compound.
Core Synthetic Pathways
The general strategy for the synthesis of thiazolyloxyacetamide herbicides involves two main stages:
-
Synthesis of the this compound core: This is typically achieved from readily available starting materials like 2,4-thiazolidinedione.
-
Nucleophilic substitution and amide formation: The dichlorinated thiazole is then reacted with an appropriate N-substituted-2-hydroxyacetamide to form the ether linkage, or a two-step process involving reaction with a hydroxyacetate followed by amidation.
These pathways are illustrated in the diagram below, which outlines the logical flow from starting materials to the final herbicidal product.
Caption: Synthetic workflow for a representative thiazolyloxyacetamide herbicide.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of this compound and Precursors
| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| 1. Aldehyde Formation | 2,4-Thiazolidinedione | Phosphorus oxychloride, Dimethylformamide | 2,4-Dichloro-5-thiazolecarboxaldehyde | 55.4 | 48-49 | [1] |
| 2. Oxime Formation | 2,4-Dichloro-5-thiazolecarboxaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | 2,4-Dichloro-5-thiazolecarboxaldehyde oxime | 99 | ~160 | [1] |
| 3. Nitrile Formation | 2,4-Dichloro-5-thiazolecarboxaldehyde oxime | Acetic anhydride | This compound | 75.7 | 34-35 | [1] |
Table 2: Synthesis of a Representative Thiazolyloxyacetamide Herbicide
| Step | Starting Materials | Reagents | Product | Yield (%) |
| 4. Ether Formation (Proposed) | This compound, N-Phenyl-2-hydroxyacetamide | Base (e.g., K₂CO₃) | 2-((2-Chloro-5-cyanothiazol-4-yl)oxy)-N-phenylacetamide | (Not reported) |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde[1]
-
Reaction Setup: To a suspension of 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol), add dimethylformamide (0.44 mol) dropwise over 15 minutes, maintaining the temperature between 10-20 °C.
-
Reaction Progression: Allow the mixture to stand at room temperature for 1 hour. Subsequently, heat the mixture to 80-90 °C for 1 hour, and then heat to reflux (approximately 115 °C) until the evolution of gas ceases (around 4 hours).
-
Work-up: After cooling, slowly pour the reaction mixture into 2 kg of ice with stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as methylene chloride.
-
Purification: Wash the combined organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by distillation, crystallization from petroleum ether, or column chromatography to yield 2,4-dichloro-5-thiazolecarboxaldehyde.
Protocol 2: Synthesis of this compound[1]
-
Oxime Formation:
-
To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water, add hydroxylamine hydrochloride (2.2 mol) in portions.
-
To this solution, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol at room temperature with stirring.
-
A precipitate will form. Stir for 1 hour, then filter, wash with water, and dry to obtain 2,4-dichloro-5-thiazolecarboxaldehyde oxime.
-
-
Nitrile Formation:
-
Stir the crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) with 2 liters of acetic anhydride at reflux temperature (137 °C) for 4 hours.
-
After cooling, pour the mixture onto ice and extract with an organic solvent.
-
Wash the organic phase, dry, and remove the solvent. The resulting this compound can be purified by distillation.
-
Protocol 3: Synthesis of N-Phenyl-2-chloroacetamide[2]
-
Reaction Setup: Dissolve aniline (1.0 mol) in toluene (750 ml) and add 10% aqueous sodium hydroxide (750 ml). Cool the stirred mixture to 0 °C.
-
Acylation: Add chloroacetyl chloride (1.75 mol) dropwise over 45 minutes, keeping the temperature below 10 °C.
-
Reaction Completion and Isolation: Continue stirring at room temperature for 1 hour. The precipitated product is then filtered, washed with cold toluene, and dried under vacuum at 60 °C to yield N-phenyl-2-chloroacetamide.
Protocol 4: Proposed Synthesis of a Representative Thiazolyloxyacetamide Herbicide
This protocol is a representative procedure based on the known reactivity of this compound.
-
Preparation of N-Phenyl-2-hydroxyacetamide: Hydrolyze N-phenyl-2-chloroacetamide using a suitable aqueous base, followed by acidification to obtain N-phenyl-2-hydroxyacetamide.
-
Ether Formation:
-
In a suitable solvent such as DMF or acetonitrile, combine this compound (1 equivalent), N-phenyl-2-hydroxyacetamide (1 equivalent), and a base such as potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired 2-((2-chloro-5-cyanothiazol-4-yl)oxy)-N-phenylacetamide.
-
Signaling Pathway and Logical Relationships
The synthesis of the target herbicide relies on a series of well-defined chemical transformations. The following diagram illustrates the logical progression of these steps.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-5-cyanothiazole, a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C2 and C4 positions allows for selective functionalization, enabling the synthesis of a diverse array of substituted thiazole derivatives. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions, supported by quantitative data from analogous systems to guide reaction optimization.
Introduction to the Reactivity of this compound
The this compound scaffold contains two reactive sites for palladium-catalyzed cross-coupling reactions. The electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms and the electron-withdrawing nitrile group, render the chlorine atoms susceptible to oxidative addition to a palladium(0) catalyst.
Generally, in dihalogenated heterocycles, the more electrophilic position is more reactive towards palladium-catalyzed cross-coupling. In the case of 2,4-dichlorothiazoles, the C2 position is often considered more electrophilic and thus more reactive. However, the regioselectivity can be influenced by the choice of catalyst, ligand, base, and reaction temperature. This differential reactivity allows for a sequential functionalization strategy, where one chlorine atom is substituted under milder conditions, followed by the substitution of the second chlorine atom under more forcing conditions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or their esters. Selective mono-arylation can typically be achieved, followed by a second coupling to introduce a different aryl group if desired.
Regioselectivity
Based on studies of similar di-chloro heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, it is anticipated that the mono-Suzuki-Miyaura coupling of this compound will preferentially occur at the more reactive C2 position under milder conditions (e.g., room temperature).[1][2][3] Disubstitution can be achieved by using an excess of the boronic acid and higher temperatures.
Experimental Protocol: Mono-Arylation at the C2-Position
This protocol is adapted from methodologies developed for similar di-chloro heterocyclic systems and provides a starting point for optimization.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add deaerated toluene (10 mL) and deaerated methanol (2.5 mL) to the flask.
-
Add the deaerated 2.0 M aqueous K₂CO₃ solution (2.5 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Dichloro-Heterocycles (Analogous Systems)
| Entry | Dichloro-Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | [1][2][3] |
| 2 | 3,5-dichloro-1,2,4-thiadiazole | 4-cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77 | [1] |
| 3 | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 | [1][2][3] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 2- and 4-aminothiazole derivatives by coupling this compound with a variety of primary and secondary amines. Regioselective amination can be achieved by careful selection of the catalyst system and reaction conditions.
Regioselectivity
Studies on the Buchwald-Hartwig amination of 2,4-dichloropyridines have demonstrated that highly regioselective mono-amination can be achieved, often favoring the C2 position.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction with less reactive aryl chlorides.
Experimental Protocol: Mono-Amination at the C2-Position
This protocol is based on established methods for the amination of di-chloro aza-heterocycles.[4]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Dichloro-Heterocycles (Analogous Systems)
| Entry | Dichloro-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 1 | 2,4-dichloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 4-chloro-N-phenylpyridin-2-amine | 95 | [4] |
| 2 | 2,4-dichloropyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 4-(4-chloropyridin-2-yl)morpholine | 88 | [4] |
| 3 | 6-bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 80 | 4-(6-bromoquinolin-2-yl)morpholine | 85 |
Palladium-Catalyzed C-S Cross-Coupling (Thiolation)
The formation of carbon-sulfur bonds can be achieved through palladium-catalyzed cross-coupling of this compound with various thiols. This reaction provides access to a range of thioether-substituted thiazoles.
Regioselectivity
Similar to the other cross-coupling reactions, regioselective mono-thiolation is expected to be achievable. The C4 position of 2,4-dihalopyrimidines has been shown to be more reactive in some nucleophilic aromatic substitution reactions, but palladium-catalyzed C-S coupling can exhibit different selectivity. Recent studies have shown that C2-selective C-S coupling of 2,4-dichloropyrimidines can be achieved using specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands.[5]
Experimental Protocol: Mono-Thiolation
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Palladium precatalyst (e.g., [Pd(IPr)(cin)Cl]) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and NaOtBu (1.5 mmol).
-
Add this compound (1.0 mmol) and the thiol (1.1 mmol).
-
Add anhydrous dioxane (5 mL).
-
Seal the tube and heat the reaction mixture with stirring (typically 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: C-S Coupling of Dichloro-Heterocyles (Analogous Systems)
| Entry | Dichloro-Heterocycle | Thiol | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | 1-dodecanethiol | [Pd(IPr)(cin)Cl] (2) | - | NaOtBu | Dioxane | 120 | 2-(dodecylthio)-4-chloropyrimidine | 85 | [5] |
| 2 | 2,4-dichloropyrimidine | Thiophenol | [Pd(IPr)(cin)Cl] (2) | - | NaOtBu | Dioxane | 120 | 4-chloro-2-(phenylthio)pyrimidine | 78 | [5] |
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Coupling Catalytic Cycle```dot
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient platform for the synthesis of a wide range of substituted thiazole derivatives. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and temperature, regioselective mono- or di-functionalization can be achieved through Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions. The protocols and data presented in these application notes, based on analogous and well-established systems, provide a solid foundation for researchers to develop robust synthetic routes to novel thiazole-containing molecules for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve optimal yields and selectivity.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Cyano-Gruppe in 2,4-Dichlor-5-cyanothiazol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Umwandlung der Cyano-Gruppe des vielseitigen Bausteins 2,4-Dichlor-5-cyanothiazol. Die hier beschriebenen Derivatisierungen eröffnen den Zugang zu einer Vielzahl von funktionellen Gruppen, darunter Amide, Carbonsäuren, Amine und Tetrazole, die als Schlüsselintermediate in der Synthese von pharmazeutisch aktiven Wirkstoffen und neuen Materialien von Bedeutung sind.
Einleitung
2,4-Dichlor-5-cyanothiazol ist ein wichtiger heterocyclischer Baustein in der organischen Synthese. Die Präsenz von zwei reaktiven Chloratomen sowie einer umwandelbaren Cyano-Gruppe macht es zu einem attraktiven Ausgangsmaterial für die Synthese komplexer Moleküle. Die Derivatisierung der Cyano-Gruppe ist ein entscheidender Schritt, um die molekulare Vielfalt zu erhöhen und neue Leitstrukturen in der medizinischen Chemie zu erschließen. Die Cyano-Gruppe kann hydrolysiert, reduziert oder in andere heterocyclische Systeme, wie beispielsweise Tetrazole, umgewandelt werden.[1][2][3][4]
Chemische Umwandlungswege
Die Derivatisierung der Cyano-Gruppe in 2,4-Dichlor-5-cyanothiazol kann über verschiedene Reaktionswege erfolgen. Die gängigsten Methoden umfassen die Hydrolyse zu Carbonsäureamiden und Carbonsäuren, die Reduktion zu primären Aminen und die [2+3]-Cycloaddition mit Aziden zur Bildung von Tetrazolen.
Abbildung 1: Schematische Darstellung der Derivatisierungswege der Cyano-Gruppe in 2,4-Dichlor-5-cyanothiazol.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die verschiedenen Derivatisierungsreaktionen zusammen.
| Derivatisierung | Produkt | Reagenzien | Ausbeute (%) | Referenz |
| Partielle Hydrolyse | 2,4-Dichlor-5-thiazolcarboxamid | H₂SO₄ (konz.) | 85 | Hypothetisch, basierend auf Standardmethoden |
| Reduktion | (2,4-Dichlor-5-thiazolyl)methanamin | LiAlH₄ | 70 | Hypothetisch, basierend auf Standardmethoden |
| Cycloaddition | 5-(2,4-Dichlor-5-thiazolyl)-1H-tetrazol | NaN₃, ZnCl₂ | 92 | Basierend auf allgemeinen Protokollen[5] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte experimentelle Verfahren für die Schlüsselderivatisierungen der Cyano-Gruppe in 2,4-Dichlor-5-cyanothiazol.
Protokoll 1: Synthese von 2,4-Dichlor-5-thiazolcarboxamid durch partielle Hydrolyse
Dieses Protokoll beschreibt die partielle Hydrolyse der Cyano-Gruppe zu einem Amid unter Verwendung von konzentrierter Schwefelsäure.
Materialien:
-
2,4-Dichlor-5-cyanothiazol
-
Konzentrierte Schwefelsäure (98%)
-
Eiswasser
-
Gesättigte Natriumbicarbonatlösung
-
Dichlormethan
-
Wasserfreies Magnesiumsulfat
-
Rotationsverdampfer
-
Standard-Glasgeräte für die organische Synthese
Arbeitsablauf:
Abbildung 2: Arbeitsablauf für die partielle Hydrolyse von 2,4-Dichlor-5-cyanothiazol.
Verfahren:
-
In einem 100-ml-Rundkolben werden 1,0 g (5,52 mmol) 2,4-Dichlor-5-cyanothiazol in 10 ml gekühlter, konzentrierter Schwefelsäure gelöst.
-
Die Reaktionsmischung wird unter Rühren für 2 Stunden auf 80 °C erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung vorsichtig auf 50 g Eis gegossen.
-
Der ausgefallene Feststoff wird durch Filtration gesammelt und mit kaltem Wasser gewaschen.
-
Der Feststoff wird in Dichlormethan gelöst und die wässrige Phase wird verworfen.
-
Die organische Phase wird mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) umkristallisiert, um reines 2,4-Dichlor-5-thiazolcarboxamid zu erhalten.
Protokoll 2: Synthese von (2,4-Dichlor-5-thiazolyl)methanamin durch Reduktion
Dieses Protokoll beschreibt die Reduktion der Cyano-Gruppe zu einem primären Amin unter Verwendung von Lithiumaluminiumhydrid (LiAlH₄).
Materialien:
-
2,4-Dichlor-5-cyanothiazol
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreier Diethylether oder Tetrahydrofuran (THF)
-
Wasser
-
15%ige Natriumhydroxidlösung
-
Wasserfreies Natriumsulfat
-
Rotationsverdampfer
-
Standard-Glasgeräte für die organische Synthese unter Schutzgasatmosphäre
Arbeitsablauf:
Abbildung 3: Arbeitsablauf für die Reduktion von 2,4-Dichlor-5-cyanothiazol.
Verfahren:
-
In einem trockenen 250-ml-Dreihalskolben, der mit einem Rückflusskühler, einem Tropftrichter und einem Stickstoffeinlass ausgestattet ist, wird eine Suspension von 0,42 g (11,0 mmol) Lithiumaluminiumhydrid in 50 ml wasserfreiem Diethylether hergestellt.
-
Eine Lösung von 1,0 g (5,52 mmol) 2,4-Dichlor-5-cyanothiazol in 20 ml wasserfreiem Diethylether wird langsam über den Tropftrichter zu der gerührten Suspension von LiAlH₄ bei 0 °C gegeben.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 4 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird vorsichtig durch die langsame, tropfenweise Zugabe von 0,4 ml Wasser, gefolgt von 0,4 ml 15%iger Natriumhydroxidlösung und schließlich 1,2 ml Wasser gequencht.
-
Der resultierende weiße Niederschlag wird abfiltriert und mit Diethylether gewaschen.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das rohe (2,4-Dichlor-5-thiazolyl)methanamin zu erhalten, das gegebenenfalls weiter aufgereinigt werden kann.
Protokoll 3: Synthese von 5-(2,4-Dichlor-5-thiazolyl)-1H-tetrazol durch Cycloaddition
Dieses Protokoll beschreibt die Synthese des Tetrazolderivats durch eine [2+3]-Cycloadditionsreaktion mit Natriumazid.
Materialien:
-
2,4-Dichlor-5-cyanothiazol
-
Natriumazid (NaN₃)
-
Zinkchlorid (ZnCl₂)
-
N,N-Dimethylformamid (DMF)
-
Wasser
-
Salzsäure (1 M)
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat
-
Rotationsverdampfer
-
Standard-Glasgeräte für die organische Synthese
Arbeitsablauf:
Abbildung 4: Arbeitsablauf für die Synthese von 5-(2,4-Dichlor-5-thiazolyl)-1H-tetrazol.
Verfahren:
-
In einem 100-ml-Rundkolben wird eine Mischung aus 1,0 g (5,52 mmol) 2,4-Dichlor-5-cyanothiazol, 0,43 g (6,62 mmol) Natriumazid und 0,15 g (1,10 mmol) Zinkchlorid in 20 ml N,N-Dimethylformamid (DMF) suspendiert.
-
Die Reaktionsmischung wird unter Rühren für 24 Stunden auf 120 °C erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung mit 100 ml Wasser verdünnt.
-
Die wässrige Lösung wird mit 1 M Salzsäure auf einen pH-Wert von 2-3 angesäuert.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um reines 5-(2,4-Dichlor-5-thiazolyl)-1H-tetrazol zu erhalten.[5]
Diese Protokolle bieten eine Grundlage für die weitere Erforschung und Nutzung von 2,4-Dichlor-5-cyanothiazol als vielseitigen Baustein in der Synthesechemie. Forscher werden ermutigt, diese Methoden als Ausgangspunkt zu verwenden und sie für ihre spezifischen Anwendungen zu optimieren.
References
Synthetic Routes to Substituted Aminothiazoles from 2,4-Dichloro-5-cyanothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the synthesis of substituted aminothiazoles from the versatile building block, 2,4-dichloro-5-cyanothiazole. The methodologies described herein are based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.
Introduction
The thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of FDA-approved drugs. The ability to functionalize the thiazole ring at specific positions is crucial for the development of novel therapeutic agents. This compound is a highly activated substrate for nucleophilic substitution, offering two reactive sites for the introduction of amine functionalities. The electron-withdrawing cyano group at the C5 position significantly enhances the electrophilicity of the thiazole ring, facilitating the displacement of the chloro substituents.
Regioselectivity of Amination
The primary consideration in the reaction of this compound with amines is the regioselectivity of the substitution. While direct experimental data for this specific substrate is limited in the readily available literature, the inherent reactivity of the thiazole ring and the electronic effects of the substituents provide a strong basis for predicting the reaction's outcome.
Studies on related halogenated thiazoles indicate that the C2 position is generally more susceptible to nucleophilic attack than the C4 position.[1] This enhanced reactivity is attributed to the electronic influence of the ring nitrogen and sulfur atoms.[1] The potent electron-withdrawing cyano group at C5 activates both the C2 and C4 positions towards nucleophilic substitution. In analogous systems, such as 2,4-dichloro-5-nitrothiazole, the substitution is predicted to occur preferentially at the C2 position.[2] Therefore, it is hypothesized that the reaction of this compound with a single equivalent of an amine will predominantly yield the corresponding 2-amino-4-chloro-5-cyanothiazole derivative.
Diagram of Predicted Regioselectivity
References
Application Notes and Protocols: The Versatile Role of 2,4-Dichloro-5-cyanothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique chemical properties and ability to participate in diverse biological interactions make it a cornerstone in the design of novel therapeutic agents. Among the various functionalized thiazoles, 2,4-dichloro-5-cyanothiazole stands out as a highly versatile and reactive building block for the synthesis of a wide array of bioactive molecules. The presence of two reactive chlorine atoms at the 2- and 4-positions, along with a cyano group at the 5-position, allows for facile and site-selective modifications, enabling the exploration of vast chemical space in drug discovery programs. This document provides an overview of the applications of this compound and its close analogs in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors for cancer therapy.
Synthetic Utility and Potential Applications
The strategic functionalization of the this compound core has led to the discovery of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The thiazole moiety can act as a scaffold to orient key substituents that interact with the ATP-binding site of kinases, leading to their inhibition.
One of the most significant therapeutic targets for thiazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment.
Quantitative Data on Thiazole-Based Kinase Inhibitors
The following table summarizes the in vitro activity of a series of thiazole derivatives as kinase inhibitors, demonstrating the potential of this scaffold in developing potent therapeutic agents.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | CK2 | 1.9 | - | - | [1] |
| GSK3β | 0.67 | ||||
| 2g | CK2 | < 3 | - | - | [1] |
| GSK3β | < 3 | ||||
| 11 | VEGFR-2 | 0.19 | HepG-2 | 11.52 | [2] |
| 10e | VEGFR-2 | 0.241 | - | - | [2] |
| 23j | VEGFR-2 | 0.0037 | - | - | [3] |
| 4d | VEGFR-2 | - | MDA-MB-231 | 1.21 | [4] |
| P-6 | Aurora-A | 0.11 | HCT 116 | 0.37 | [5] |
| MCF-7 | 0.44 | ||||
| 24 | - | - | NCI-60 | Mean Growth Inhibition: 66.0% | [6] |
| 25 | - | - | NCI-60 | Mean Growth Inhibition: 66.0% | [6] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of thiazole-based kinase inhibitors, adapted to demonstrate the utility of a this compound-like scaffold.
Protocol 1: Synthesis of a 2-Amino-4-aryl-5-cyanothiazole Derivative
This protocol describes a general method for the functionalization of the this compound core via nucleophilic aromatic substitution and cross-coupling reactions.
Materials:
-
This compound
-
Substituted aniline
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., DMF, Dioxane/Water)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Amination at C-2 Position. In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (1.1 eq) in DMF. Add a base such as K₂CO₃ (2.0 eq). Stir the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Purify the crude product by silica gel chromatography to obtain the 2-(arylamino)-4-chloro-5-cyanothiazole intermediate.
-
Step 2: Suzuki Cross-Coupling at C-4 Position. To a solution of the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and water (4:1), add an aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq). Degas the mixture and heat it to 90-100 °C under an inert atmosphere for 8-12 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the final product by silica gel chromatography.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white 96-well plate, add the recombinant VEGFR-2 enzyme, the substrate, and the diluted inhibitor compounds to the assay buffer.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescent signal is directly proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of thiazole-based inhibitors.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2,4-Dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for synthetic reactions involving 2,4-dichloro-5-cyanothiazole, a versatile heterocyclic building block. The protocols are based on established synthetic methodologies for thiazole derivatives and analogous heterocyclic systems, offering a guide for the preparation of substituted cyanothiazoles relevant to drug discovery and materials science.
Overview of Reactivity
This compound is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr) at the two chlorinated positions. The electron-withdrawing nature of the cyano group and the thiazole ring nitrogen atoms activates both chlorine atoms for displacement. Based on studies of similar dichlorinated heterocycles, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This inherent regioselectivity can be exploited to achieve selective mono-substitution under controlled conditions. The remaining chlorine can then be substituted under more forcing conditions or by a different nucleophile.
Furthermore, the chloro substituents are suitable leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of aryl- or heteroaryl-substituted thiazoles.
Synthesis of this compound
The starting material can be prepared from 2,4-dichloro-5-thiazolecarboxaldehyde oxime.[1] This precursor is synthesized from 2,4-thiazolidinedione.[1]
Protocol 2.1: Synthesis of this compound[1]
This protocol describes the dehydration of 2,4-dichloro-5-thiazolecarboxaldehyde oxime to yield the corresponding nitrile.
Reaction Scheme:
(A diagram representing the chemical reaction would be placed here)
Materials:
-
Crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime
-
Acetic anhydride
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Distillation apparatus (silvered distillation column, 1 m)
-
Recrystallization apparatus
Procedure:
-
A suspension of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) in acetic anhydride (2 liters) is prepared in a round-bottom flask.
-
The mixture is heated to reflux (approximately 137 °C) with stirring for 4 hours.
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The crude product is purified by fractional distillation at 112 °C under a pressure of 20 mbar.
-
The distilled product, which solidifies at room temperature, can be further purified by recrystallization from petroleum ether to yield colorless crystals.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 75.7% | [1] |
| Boiling Point | 112 °C / 20 mbar | [1] |
| Melting Point | 34-35 °C | [1] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms of this compound can be sequentially displaced by various nucleophiles. The C4 position is predicted to be the more reactive site. The following is a representative protocol for a nucleophilic substitution with an amine.
Protocol 3.1: Regioselective Mono-amination at the C4-Position (Representative Protocol)
This protocol describes the reaction of this compound with a primary or secondary amine to yield a 2-chloro-4-amino-5-cyanothiazole derivative.
Reaction Scheme:
(A diagram representing the chemical reaction would be placed here)
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or aniline)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
Based on analogous heterocyclic systems, the primary product is expected to be the C4-substituted isomer. The reaction conditions (temperature, solvent, and base) can be optimized to maximize regioselectivity and yield.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chlorine atoms on the thiazole ring can be replaced with aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. The regioselectivity can be controlled by temperature, allowing for the synthesis of mono- or di-substituted products. The following protocols are based on the successful coupling of the analogous 3,5-dichloro-1,2,4-thiadiazole.[2][3]
Protocol 4.1: Regioselective Mono-arylation at the C4-Position[2][3]
This protocol is designed for the selective substitution of the more reactive chlorine atom, presumed to be at the C4 position, at room temperature.
Reaction Scheme:
(A diagram representing the chemical reaction would be placed here)
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture: Toluene, Water, and Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Inert atmosphere line (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., toluene/water/methanol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4.2: Di-arylation of this compound[2][3]
This protocol utilizes higher temperatures to substitute both chlorine atoms.
Reaction Scheme:
(A diagram representing the chemical reaction would be placed here)
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture: Toluene, Water, and Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere line (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2-2.5 eq), potassium carbonate (4.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux with vigorous stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and work up as described in Protocol 4.1.
-
Purify the crude product by column chromatography.
Data Presentation for Suzuki Coupling Reactions:
| Product Type | Key Reaction Parameter | Expected Outcome | Reference Analogy |
| Mono-aryl-chloro-cyanothiazole | Room Temperature | Selective substitution at the more reactive position (likely C4) | [2][3] |
| Di-aryl-cyanothiazole | Reflux Temperature | Substitution at both C2 and C4 positions | [2][3] |
Visualizations
Synthesis and Key Reactions Workflow
Caption: Synthetic route and subsequent functionalization of this compound.
Regioselectivity in Nucleophilic Aromatic Substitution
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,4-dichloro-5-cyanothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dichloro-5-cyanothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione
Q1: The reaction yield of 2,4-dichloro-5-thiazolecarboxaldehyde is low.
Possible Causes & Solutions:
-
Incomplete reaction: The reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide requires sufficient time and temperature to go to completion. Ensure the reaction mixture is heated at reflux (around 115-120°C) until the evolution of HCl gas ceases, which can take between 1 to 10 hours.[1]
-
Moisture in reagents: Phosphorus oxychloride is sensitive to moisture. Ensure that all glassware is oven-dried and reagents are anhydrous.
-
Improper work-up: During the hydrolytic work-up, the product is extracted with an organic solvent. Ensure efficient extraction by performing multiple extractions with a suitable solvent like methylene chloride or diethyl ether.[1] The aqueous layer should be thoroughly saturated with the organic solvent.
Q2: The isolated product is impure, containing significant byproducts.
Possible Causes & Solutions:
-
Side reactions due to incorrect stoichiometry: The molar ratio of reactants is crucial. An excess of dimethylformamide can lead to the formation of byproducts. A recommended molar ratio is 1 to 1.5 moles of dimethylformamide and 3 to 10 moles of phosphorus oxychloride per mole of 2,4-thiazolidinedione.[1]
-
Inadequate purification: The crude product may require further purification beyond simple extraction. Purification can be achieved by distillation, crystallization from petroleum ether, or column chromatography.[1][2]
Step 2: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde Oxime
Q1: The yield of the oxime is lower than expected.
Possible Causes & Solutions:
-
Incomplete reaction: Ensure that the addition of hydroxylamine hydrochloride and the solution of 2,4-dichloro-5-thiazolecarboxaldehyde is done at room temperature with vigorous stirring to facilitate the reaction.[1]
-
Incorrect pH: The reaction is typically carried out in the presence of a weak base like sodium bicarbonate to neutralize the liberated HCl.[1] Ensure the pH is suitable for oxime formation.
-
Loss of product during work-up: The oxime precipitates from the reaction mixture. Ensure complete precipitation by allowing sufficient time for stirring (e.g., 1 hour) before filtration.[1] Wash the collected solid with water to remove any soluble impurities.
Step 3: Synthesis of this compound from the Oxime
Q1: The dehydration of the oxime to the nitrile is inefficient.
Possible Causes & Solutions:
-
Insufficient dehydrating agent: Acetic anhydride is commonly used as the dehydrating agent. Ensure a sufficient excess of acetic anhydride is used to drive the reaction to completion.
-
Low reaction temperature or short reaction time: The reaction is typically carried out at the reflux temperature of acetic anhydride (around 137°C) for several hours (e.g., 4 hours).[3]
-
Impure oxime: Impurities in the starting oxime can interfere with the dehydration reaction. Ensure the oxime is of high purity before proceeding.
Q2: The final product, this compound, is difficult to purify.
Possible Causes & Solutions:
-
Residual acetic anhydride: After the reaction, excess acetic anhydride needs to be removed. This can be achieved by distillation.
-
Formation of colored impurities: Charring or side reactions can lead to colored impurities. Purification by fractional distillation under reduced pressure is an effective method to obtain a pure, colorless product.[3] Recrystallization from petroleum ether can also be employed.[3]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A common and effective synthetic route involves a three-step process starting from 2,4-thiazolidinedione. First, 2,4-thiazolidinedione is converted to 2,4-dichloro-5-thiazolecarboxaldehyde. This aldehyde is then reacted with hydroxylamine to form the corresponding oxime. Finally, the oxime is dehydrated to yield this compound.[1]
Q2: What are the critical safety precautions to take during this synthesis?
Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction also evolves HCl gas, which is corrosive and toxic.[1]
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique to monitor the progress of each reaction step. For the conversion of 2,4-thiazolidinedione, the disappearance of the starting material and the appearance of the aldehyde product can be tracked. Similarly, the formation of the oxime and the final nitrile can be monitored by TLC.[2] Gas chromatography (GC) can also be used to assess the purity of the final product.[1]
Q4: What are the expected yields for each step?
The reported yields for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde are typically in the range of 50-60%.[1] The conversion of the aldehyde to the oxime is often nearly quantitative, with yields around 99%.[1] The final dehydration step to produce this compound can achieve yields of approximately 75.7%.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Thiazolidinedione | Dimethylformamide, Phosphorus oxychloride | None | ~115 (reflux) | 1 - 10 | 50 - 60[1] |
| 2 | 2,4-Dichloro-5-thiazolecarboxaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | Water, Ethanol | Room Temp. | 1 | ~99[1] |
| 3 | 2,4-Dichloro-5-thiazolecarboxaldehyde oxime | Acetic anhydride | None | 137 (reflux) | 4 | 75.7[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde[1]
-
To a suspension of 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol), add dimethylformamide (0.44 mol) dropwise at 10-20°C with stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour.
-
Heat the mixture to 80-90°C and stir for an additional hour.
-
Increase the temperature to reflux (approximately 115°C) and continue stirring until the evolution of gas ceases (about 4 hours).
-
After cooling, slowly pour the reaction mixture into 2 kg of ice.
-
Extract the aqueous mixture three times with 500 ml of methylene chloride each time.
-
Combine the organic phases, wash with aqueous sodium bicarbonate solution, and dry over sodium sulfate.
-
Concentrate the solution by distilling off the solvent in vacuo to obtain the crude product.
-
Purify the crude product by distillation or recrystallization from petroleum ether.
Protocol 2: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde Oxime[1]
-
To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water, add hydroxylamine hydrochloride (2.2 mol) in portions at room temperature with stirring.
-
Then, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol.
-
A voluminous, colorless precipitate will form after 1 to 2 minutes.
-
Continue stirring for 1 hour.
-
Filter the solid by suction, wash with water, and dry to obtain the oxime.
Protocol 3: Synthesis of this compound[3]
-
Stir a mixture of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) and 2 liters of acetic anhydride at reflux temperature (137°C) for 4 hours.
-
After the reaction is complete, perform a fractional distillation of the reaction mixture using a 1 m long silvered distillation column.
-
Collect the fraction at 112°C/20 mbar to obtain this compound.
-
The product solidifies at room temperature and can be further purified by recrystallization from petroleum ether.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5-cyanothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-cyanothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process starting from 2,4-thiazolidinedione.
-
Vilsmeier-Haack type reaction: 2,4-thiazolidinedione is reacted with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde.
-
Oximation and Dehydration: The aldehyde intermediate is then converted to its corresponding oxime, which is subsequently dehydrated to the final nitrile product, this compound. A common dehydrating agent for this step is acetic anhydride.[1]
Q2: What are the most common byproducts I might encounter in this synthesis?
The formation of byproducts is highly dependent on reaction conditions. The most frequently observed impurities are:
-
4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde: This can be a major byproduct in the first step if the reaction conditions (e.g., temperature, stoichiometry) are not optimal for complete chlorination.[1]
-
Unreacted 2,4-dichloro-5-thiazolecarboxaldehyde oxime: Incomplete dehydration in the second step will result in the presence of the starting oxime in the final product.
-
Monochloro-thiazole derivatives: Incomplete chlorination during the Vilsmeier-Haack reaction can lead to the formation of thiazole rings with only one chlorine substituent.
-
2,4-dichloro-5-thiazolecarboxamide: Although less common under anhydrous conditions, hydrolysis of the nitrile group can lead to the formation of the corresponding amide.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reaction steps.
-
Step 1 (Vilsmeier-Haack type reaction): Use a suitable eluent system (e.g., ethyl acetate/hexane) to track the consumption of the 2,4-thiazolidinedione starting material and the appearance of the 2,4-dichloro-5-thiazolecarboxaldehyde product spot.
-
Step 2 (Dehydration): Monitor the disappearance of the 2,4-dichloro-5-thiazolecarboxaldehyde oxime spot and the formation of the this compound product spot.
For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of 2,4-dichloro-5-thiazolecarboxaldehyde in Step 1.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is heated to the appropriate temperature (typically reflux).- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Suboptimal stoichiometry | - Carefully control the molar ratios of 2,4-thiazolidinedione, POCl₃, and DMF as specified in the protocol. An excess of the Vilsmeier reagent is often used. |
| Moisture in reagents or glassware | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Moisture can quench the Vilsmeier reagent. |
| Formation of 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde | - Higher reaction temperatures and sufficient reagent stoichiometry favor the formation of the desired dichloro product. Consider optimizing these parameters.[1] |
Problem 2: Presence of significant impurities after Step 1.
| Potential Cause | Suggested Solution |
| Formation of 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde | - Purify the crude aldehyde by column chromatography or recrystallization to remove this less chlorinated byproduct before proceeding to the next step. |
| Unreacted starting material | - Optimize reaction conditions (time, temperature) to drive the reaction to completion. |
| Dark-colored crude product | - This is common in Vilsmeier-Haack reactions. The crude product can often be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like petroleum ether. |
Problem 3: Low yield of this compound in Step 2.
| Potential Cause | Suggested Solution |
| Incomplete dehydration of the oxime | - Ensure the reaction with acetic anhydride is carried out at a sufficiently high temperature (reflux) for an adequate amount of time. Monitor by TLC. |
| Hydrolysis of the nitrile product | - Ensure the work-up procedure is performed under non-hydrolytic conditions. If an aqueous work-up is necessary, keep the temperature low and the contact time brief. |
| Loss of product during purification | - this compound is volatile. Be cautious during solvent removal under reduced pressure. Distillation should be performed under high vacuum to minimize the required temperature. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Presence of unreacted oxime | - The oxime has a significantly different polarity from the nitrile. Purification can be achieved by column chromatography or careful fractional distillation under high vacuum. |
| Formation of minor, unidentified byproducts | - Utilize analytical techniques such as GC-MS or LC-MS to identify the impurities. This information will aid in selecting the most appropriate purification strategy (e.g., choice of solvent for recrystallization or column chromatography). |
Experimental Protocols
Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde (Step 1)
This protocol is a representative procedure and may require optimization.
-
Reagent Preparation: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place phosphorus oxychloride (POCl₃).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath and add N,N-dimethylformamide (DMF) dropwise with stirring.
-
Reaction: To this mixture, add 2,4-thiazolidinedione portion-wise, ensuring the temperature remains controlled.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (around 115-120 °C) and maintain for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.
Synthesis of this compound (Step 2)
This protocol outlines the conversion of the aldehyde to the nitrile.
-
Oxime Formation: Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in a suitable solvent (e.g., ethanol). Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitor by TLC). The oxime product often precipitates from the reaction mixture and can be collected by filtration.
-
Dehydration: In a dry flask, suspend the crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime in acetic anhydride.
-
Heating: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC for the disappearance of the oxime.
-
Purification: After the reaction is complete, cool the mixture. The acetic anhydride can be removed by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under high vacuum or by recrystallization from a solvent like petroleum ether.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2,4-dichloro-5-cyanothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-dichloro-5-cyanothiazole derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For solid compounds, recrystallization is often a convenient and effective first step.[2][3][4] Column chromatography is typically employed when recrystallization fails to remove impurities with similar solubility profiles or for non-crystalline products.[1][5]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted starting materials from the synthesis, such as 2,4-dichloro-5-thiazolecarboxaldehyde oxime if the dehydration step is incomplete.[6][7] Other potential impurities could be byproducts from side reactions involving the reactive chloro and cyano groups. For halogenated heterocycles, regioisomers and products of over-halogenation or incomplete halogenation can also be present.[5]
Q3: Is this compound stable during purification?
A3: Thiazole rings are generally stable. However, the presence of two chloro substituents and a cyano group can render the molecule susceptible to nucleophilic substitution or hydrolysis under strong basic or acidic conditions and high temperatures. Therefore, it is advisable to use neutral conditions during purification where possible and to avoid excessive heat.[1]
Q4: What analytical techniques are best for confirming the purity of this compound derivatives?
A4: A combination of techniques is recommended to assess purity. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification, especially during column chromatography.[5][8] High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity.[9] To confirm the identity and structure of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. The melting point of the solid can also be a useful indicator of purity; for instance, pure this compound has a melting point of 34°-35° C.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Select a more polar solvent or use a solvent mixture. Perform small-scale solubility tests to find a suitable solvent where the compound is soluble when hot and insoluble when cold.[2] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, consider a different solvent or a two-solvent recrystallization system. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Cool the solution in an ice bath to maximize crystallization. Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system has inappropriate polarity. | Systematically vary the polarity of the eluent. Use Thin-Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation (an ideal Rf value for the product is typically 0.2-0.4).[1] A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[1] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a deactivated silica gel.[10] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. Ensure proper packing of the column to avoid channeling. |
| Streaking or tailing of spots on TLC analysis of fractions. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Use an appropriate amount of crude product for the column size (a general rule is 25-50 g of silica gel per 1 g of crude product).[1] Adding a small amount of a slightly more polar solvent (like a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the reported recrystallization from petroleum ether.[6]
-
Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of petroleum ether and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of petroleum ether and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid dissolves completely.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography of a this compound Derivative
This is a general protocol that should be optimized for specific derivatives.
-
Eluent Selection: Using TLC, test various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find an eluent that gives a good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture identified. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent in which it is highly soluble. Carefully load the sample onto the top of the silica gel bed.[1][5]
-
Elution: Add the eluent to the top of the column and begin elution, either by gravity or by applying pressure (flash chromatography).[5] A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute compounds with different polarities.[11]
-
Fraction Collection: Collect the eluate in a series of fractions.[5]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Visualizations
Caption: A typical purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. athabascau.ca [athabascau.ca]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Improving Yield in Nucleophilic Substitution of 2,4-dichloro-5-cyanothiazole
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the nucleophilic substitution of 2,4-dichloro-5-cyanothiazole. The following sections offer solutions to common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for nucleophilic substitution on this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving an addition-elimination sequence.[1] First, the nucleophile attacks one of the electron-deficient carbon atoms attached to a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity of the thiazole ring is restored by the elimination of the chloride leaving group.[1] The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing cyano group and the remaining chlorine atom, makes the ring susceptible to this type of attack.[1]
Caption: General SNAr mechanism on this compound.
Q2: Which chlorine atom, at position C2 or C4, is more reactive?
In heteroaromatic systems like thiazole, the reactivity of leaving groups is influenced by the electronic effects of the heteroatoms. The carbon at the C2 position is adjacent to both the electronegative nitrogen and the sulfur atom, making it highly electron-deficient and generally the more electrophilic site for nucleophilic attack. Therefore, substitution is expected to occur preferentially at the C2 position under most conditions.
Q3: What are the most critical factors that influence reaction yield?
Several factors must be carefully controlled to maximize yield:
-
Choice of Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are highly recommended.[2] They effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, increasing its reactivity.[2] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[2]
-
Reaction Temperature: SNAr reactions often require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to side reactions or degradation. Temperature should be optimized for each specific nucleophile.
-
Nucleophile Strength: The inherent reactivity of the nucleophile is crucial.[2] Strong nucleophiles (e.g., thiols, azide) react more efficiently than weaker ones (e.g., water, alcohols).[2][3]
-
Base: When using neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive anionic form (amide or alkoxide).[2] Using a non-hydroxide base, such as K₂CO₃ or Cs₂CO₃, can prevent unwanted hydrolysis of the cyano group or the starting material.[2]
Q4: What are common side reactions I should be aware of?
-
Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), the second chlorine atom may also be substituted, leading to a mixture of mono- and di-substituted products.
-
Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the cyano group to a carboxamide or carboxylic acid. Using anhydrous conditions is critical.[2]
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.
Troubleshooting Guide
Problem: Low or No Conversion to Product
Q: My reaction shows very little product formation after the standard reaction time. What steps should I take to improve the yield?
A: Low conversion is a common issue that can be resolved by systematically evaluating the reaction parameters. The following workflow provides a logical approach to troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Multiple Products
Q: My TLC/LC-MS analysis shows multiple product spots. How can I improve the selectivity for the mono-substituted product?
A: The formation of multiple products often points to a lack of selectivity, typically due to disubstitution. To favor mono-substitution:
-
Control Stoichiometry: Use the nucleophile as the limiting reagent. A slight excess (1.0-1.1 equivalents) is often sufficient.
-
Lower the Temperature: The second substitution generally requires more energy.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the first substitution can prevent the second one.
-
Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific nucleophiles.[2]
Caption: General experimental workflow for amination.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters and their expected impact on reaction yield, providing a structured approach for optimization.
| Parameter | Variable | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Solvent | Polarity & Type | Toluene (Non-polar) | THF (Polar Aprotic) | DMSO (Polar Aprotic) | DMSO is generally optimal. Polar aprotic solvents increase nucleophile reactivity by not solvating the anionic nucleophile.[2] |
| Temperature | Reaction Heat | Room Temp (25°C) | 60°C | 100°C | Yield typically increases with temperature , but side reactions may also increase. Optimization is required.[2] |
| Base | Strength & Type | None | K₂CO₃ (Moderate) | Cs₂CO₃ (Strong) | For neutral nucleophiles, a stronger, non-hydroxide base increases the concentration of the active anionic nucleophile, boosting the reaction rate.[2] |
| Nucleophile Eq. | Stoichiometry | 1.0 eq | 1.1 eq | 2.0 eq | A slight excess (1.1 eq) ensures full conversion of the starting material without significantly promoting disubstitution. |
References
Side reactions of 2,4-dichloro-5-cyanothiazole with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-cyanothiazole. The information is designed to help anticipate and resolve common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for nucleophilic attack?
The C2 and C4 positions, where the chlorine atoms are located, are the primary sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring, compounded by the cyano group, makes these positions highly susceptible to attack by nucleophiles.
Q2: Which chlorine atom is more reactive in nucleophilic substitution reactions?
Based on studies of similar dichlorinated heterocyclic systems, the regioselectivity of nucleophilic substitution on this compound can be influenced by the nature of the nucleophile and the reaction conditions. In many related dichlorinated heterocycles, the C4 position is often found to be more reactive towards nucleophilic attack. However, this is not a universal rule, and mixtures of C2 and C4 substituted products are common.
Q3: Can the cyano group undergo side reactions?
Yes, the cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or a carboxylic acid. It can also be reduced by strong reducing agents.
Q4: Is the thiazole ring itself reactive towards electrophiles?
The thiazole ring in this compound is highly electron-deficient due to the presence of two chlorine atoms and a cyano group. Consequently, it is generally unreactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation or nitration under standard conditions.
Troubleshooting Guides for Common Reactions
Nucleophilic Substitution Reactions (e.g., with Amines, Alkoxides, Thiols)
Problem: Low yield of the desired monosubstituted product and formation of multiple products.
-
Possible Cause 1: Lack of Regioselectivity. Nucleophilic attack may occur at both C2 and C4 positions, leading to a mixture of isomers (2-substituted-4-chloro-5-cyanothiazole and 4-substituted-2-chloro-5-cyanothiazole).
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature may improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF).
-
Nucleophile Choice: The steric bulk of the nucleophile can influence which position is preferentially attacked.
-
-
-
Possible Cause 2: Disubstitution. The initially formed monosubstituted product can react with another equivalent of the nucleophile to yield a 2,4-disubstituted-5-cyanothiazole.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Possible Cause 3: Hydrolysis of the Cyano Group. If water is present in the reaction mixture, especially under basic or acidic conditions, the cyano group can hydrolyze to an amide or carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Conditions: If possible, run the reaction under neutral pH conditions.
-
-
Summary of Potential Side Products in Nucleophilic Substitution:
| Reagent Class | Potential Side Products | Conditions Favoring Side Product |
| Primary/Secondary Amines | Isomeric monosubstituted products, Disubstituted product | High temperature, excess amine |
| Alkoxides (e.g., NaOMe) | Isomeric monosubstituted products, Disubstituted product | High temperature, excess alkoxide |
| Thiols | Isomeric monosubstituted products, Disubstituted product | High temperature, excess thiol |
| Water (as contaminant) | 2-Chloro-4-hydroxy-5-cyanothiazole, 4-Chloro-2-hydroxy-5-cyanothiazole, 2,4-Dihydroxy-5-cyanothiazole, Hydrolysis of cyano group | Presence of moisture, acidic or basic conditions |
Experimental Protocol: Monosubstitution with an Amine
-
Dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., THF or acetonitrile) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in the same solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the isomeric products.
Logical Workflow for Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Reduction Reactions
Problem: Over-reduction or incomplete reaction.
-
Possible Cause 1 (with NaBH₄): Incomplete reduction of the cyano group. Sodium borohydride is a mild reducing agent and may not be strong enough to reduce the cyano group effectively, especially at low temperatures.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Use a more polar solvent to enhance the reactivity of NaBH₄.
-
Consider a stronger reducing agent if partial reduction is not the goal.
-
-
-
Possible Cause 2 (with LiAlH₄): Over-reduction. Lithium aluminum hydride is a powerful reducing agent that can reduce both the chloro and cyano groups. It is difficult to selectively reduce only one functional group.
-
Troubleshooting:
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of this compound at a low temperature (-78 °C) to control the reactivity.
-
Modified Hydrides: Use a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), which is known to reduce nitriles to aldehydes at low temperatures.
-
-
Summary of Potential Side Products in Reduction:
| Reducing Agent | Potential Side Products | Conditions Favoring Side Product |
| NaBH₄ | Partially reduced cyano group (amine), dechlorination | Elevated temperatures, prolonged reaction times |
| LiAlH₄ | Reduction of both chloro and cyano groups, ring opening | Excess LiAlH₄, higher temperatures |
| DIBAL-H | Reduction of chloro groups, over-reduction of nitrile to amine | Temperatures above -78 °C, excess DIBAL-H |
Experimental Protocol: Reduction of the Cyano Group to an Aldehyde using DIBAL-H
-
Dissolve this compound (1.0 eq) in dry toluene under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours and monitor by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Signaling Pathway for Reduction Side Reactions
Caption: Potential reaction pathways and side products in reduction reactions.
Electrophilic Substitution Reactions
Problem: No reaction or decomposition of starting material.
-
Possible Cause: Electron-deficient ring. The thiazole ring is highly deactivated towards electrophilic attack.
-
Troubleshooting:
-
Forced Conditions: While generally not recommended, extremely harsh conditions (high temperature, strong Lewis acids) might force a reaction, but will likely lead to decomposition.
-
Alternative Strategy: It is generally more effective to introduce desired functional groups before forming the thiazole ring or to use a different synthetic strategy that does not rely on electrophilic substitution.
-
-
Reaction Pathway for Electrophilic Substitution
Caption: Outcome of attempted electrophilic aromatic substitution.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4-dichloro-5-cyanothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 2,4-dichloro-5-cyanothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions on this compound?
A1: The primary challenges with this substrate stem from its electronic and structural properties:
-
High Electron Deficiency: The presence of two chlorine atoms and a cyano group makes the thiazole ring highly electron-deficient. This can affect the oxidative addition step in the catalytic cycle.
-
Chemoselectivity: The molecule has two reactive C-Cl bonds at the C2 and C4 positions. Achieving selective coupling at one position over the other requires careful catalyst and condition selection. Generally, the C2 position of the thiazole ring is more susceptible to nucleophilic attack.[1]
-
Catalyst Deactivation: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the metal center of the catalyst, potentially leading to deactivation.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most common and suitable cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. Palladium-based catalysts are most commonly employed for the Suzuki-Miyaura coupling of thiazole derivatives.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. This reaction typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines. This reaction is crucial for the synthesis of many pharmaceutical compounds.[4]
-
Negishi Coupling: Involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[5][6]
Q3: What are the general recommendations for a starting catalyst system for Suzuki-Miyaura coupling with this substrate?
A3: For an electron-deficient substrate like this compound, a robust catalyst system is required. A good starting point would be:
-
Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃. Modern pre-catalysts like Buchwald's G3 or G4 palladacycles can also be highly effective as they ensure efficient generation of the active Pd(0) species.[7][8]
-
Ligand: Bulky, electron-rich phosphine ligands are recommended to facilitate oxidative addition and reductive elimination.[8] Good choices include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich ligands like P(t-Bu)₃.[9][10]
-
Base: A moderately strong base is typically needed. K₂CO₃ or K₃PO₄ are often good choices. For more challenging couplings, stronger bases like Cs₂CO₃ might be necessary.[8][11]
-
Solvent: Anhydrous, degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or DMF.[11][12]
Q4: How can I achieve selective mono-arylation of this compound?
A4: Achieving mono-selectivity requires careful control of reaction conditions. The C2 position is generally more reactive than the C4 position on the thiazole ring. To favor mono-substitution at the C2 position:
-
Use a 1:1 stoichiometry of the thiazole to the coupling partner.
-
Lower the reaction temperature to exploit the difference in reactivity between the two chlorine atoms.
-
Choose a less reactive coupling partner if possible.
-
Employ a catalyst system known for high selectivity in similar dihalo-heterocyles. This often involves specific ligand choices that can sterically control the approach to the C4 position after initial coupling at C2.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium pre-catalyst and ligand are of high quality and stored under inert atmosphere. Use a pre-catalyst like a Buchwald G3/G4 palladacycle for reliable generation of the active Pd(0) species.[7][8] |
| Poor Oxidative Addition | Due to the electron-deficient nature of the substrate, oxidative addition can be slow. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos, P(t-Bu)₃) to accelerate this step.[8][13] Increasing the temperature may also be necessary. |
| Inefficient Transmetalation (Suzuki) | The choice of base is critical.[6] If using a carbonate base, try switching to a phosphate (K₃PO₄) or fluoride (CsF, KF) base. Ensure anhydrous conditions as water can lead to protodeboronation of the boronic acid.[2] |
| Catalyst Decomposition | Formation of palladium black is a common sign of catalyst decomposition.[2] This can be caused by oxygen contamination, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure all reagents and solvents are thoroughly degassed. An excess of phosphine ligand can sometimes stabilize the catalyst.[2] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to air.[11] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Troubleshooting |
| Homocoupling of Boronic Acid (Suzuki) | This is often due to the presence of oxygen.[2] Rigorously degas all solvents and reagents. Using a pre-catalyst can also minimize side reactions by ensuring a clean and rapid initiation of the catalytic cycle. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper(I) co-catalyst.[14] To minimize this, use copper-free Sonogashira conditions or add the alkyne slowly to the reaction mixture. |
| Hydrodehalogenation (Reduction of C-Cl) | This occurs when the organometallic reagent is not trapped quickly enough by the palladium complex, leading to protonolysis. It can also result from β-hydride elimination in certain cases.[4][15] Ensure your reagents are pure and the reaction conditions are optimized for fast transmetalation. |
| Di-substituted Product | If mono-substitution is desired, the formation of the di-substituted product indicates over-reaction. Reduce the equivalents of the coupling partner (use ≤ 1.0 equivalent), lower the reaction temperature, and shorten the reaction time. |
Catalyst and Condition Selection Tables
The following tables provide a summary of catalyst systems and conditions that have been reported for cross-coupling reactions on related chloro-heterocyclic substrates. These should be considered as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95 | 2-chloropyridine |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 88 | 2,4-dichloropyrimidine |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 85 | 5-bromo-2-chloropyrimidine |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~70 | 5-bromo-2-chloropyrimidine[16] |
Note: Data is compiled and representative of typical results found in the literature for related substrates. Optimization is required for this compound.
Table 2: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 60 | 92 | 2-chloropyrazine |
| Pd(PPh₃)₄ | - | CuI | DIPA | Toluene | 80 | 85 | 4-chloroquinoline |
| Pd(OAc)₂ | SPhos | - (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 78 | 2-chloro-5-fluoropyridine |
Note: Data is compiled and representative of typical results found in the literature for related substrates. Optimization is required for this compound.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 95 | 2-chlorotoluene |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 89 | 2-chloropyridine |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 65 | 91 | Aryl Chloride[7] |
Note: Data is compiled and representative of typical results found in the literature for related substrates. Optimization is required for this compound.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. thalesnano.com [thalesnano.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of 2,4-dichloro-5-cyanothiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,4-dichloro-5-cyanothiazole, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is typically achieved in a three-step process starting from 2,4-thiazolidinedione.
-
Vilsmeier-Haack Formylation: 2,4-thiazolidinedione is reacted with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to produce 2,4-dichloro-5-thiazolecarboxaldehyde.
-
Oxime Formation: The aldehyde intermediate is then converted to 2,4-dichloro-5-thiazolecarboxaldehyde oxime by reacting it with hydroxylamine.
-
Dehydration to Nitrile: Finally, the oxime is dehydrated to yield the target compound, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis.
Step 1: Vilsmeier-Haack Formylation of 2,4-thiazolidinedione
Question 1: My reaction yielded a significant amount of a byproduct, 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde, instead of the desired 2,4-dichloro-5-thiazolecarboxaldehyde. What went wrong?
Answer: The formation of this monochlorinated byproduct can occur if the reaction conditions are not optimal. Key factors to consider are the molar ratios of your reactants and the reaction temperature. Ensure you are using a sufficient excess of phosphorus oxychloride (POCl₃) as indicated in established protocols. The reaction temperature should be high enough (reflux at approximately 115°C) to drive the reaction to completion and favor the formation of the dichloro product.[1]
Question 2: The reaction mixture turned into a dark, tarry residue upon heating. What is the likely cause and how can I prevent this?
Answer: The formation of a tarry residue often points to several potential issues:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material or product.[2] It is crucial to maintain strict temperature control, especially during the initial formation of the Vilsmeier reagent.
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. Always use high-purity, anhydrous reagents and solvents.[2]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Question 3: I am observing chlorinated byproducts other than the desired product. How can I minimize their formation?
Answer: Chlorination of the thiazole ring is a known side reaction in Vilsmeier-Haack reactions when using POCl₃.[3] To minimize this:
-
Control Reaction Temperature: Higher temperatures can promote unwanted chlorination. Conduct the reaction at the lowest effective temperature that still allows for complete conversion.
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can increase the likelihood of side reactions.[3]
Step 2: Formation of 2,4-dichloro-5-thiazolecarboxaldehyde oxime
Question 4: The conversion of the aldehyde to the oxime is incomplete. How can I improve the yield?
Answer: Oxime formation is generally a high-yielding reaction.[1] If you are experiencing incomplete conversion, consider the following:
-
pH of the reaction medium: The reaction is typically carried out in a weakly acidic to neutral medium. The use of a mild base like sodium bicarbonate is common to neutralize the HCl salt of hydroxylamine.[1] Ensure the pH is suitable for the reaction.
-
Reaction Time: While the precipitate of the oxime often forms quickly, allowing the reaction to stir for a sufficient duration (e.g., one hour) ensures completion.[1]
-
Purity of the Aldehyde: Impurities from the previous step can interfere with the reaction. Ensure the 2,4-dichloro-5-thiazolecarboxaldehyde is reasonably pure before proceeding.
Step 3: Dehydration of Oxime to this compound
Question 5: My final product yield is low after the dehydration step with acetic anhydride. What are the potential causes?
Answer: Low yields in the dehydration of the oxime can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is heated at a sufficiently high temperature (reflux) for an adequate amount of time (e.g., 4 hours) to drive the dehydration to completion.[4]
-
Decomposition during Distillation: The product, this compound, is purified by distillation. Overheating during this step can lead to decomposition. Careful control of the distillation temperature and pressure is crucial.
-
Hydrolysis during Work-up: The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Ensure the work-up procedure is carried out efficiently to minimize contact with harsh conditions.
Question 6: The final product is impure, showing byproducts in the NMR/GC-MS analysis. What are the likely impurities and how can I remove them?
Answer: Potential impurities could include unreacted oxime or byproducts from side reactions. Purification is typically achieved by fractional distillation.[4] If distillation is insufficient, recrystallization from a suitable solvent like petroleum ether can be employed to obtain a pure, crystalline product.[4]
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2: Oxime Formation | Step 3: Dehydration |
| Key Reagents | 2,4-thiazolidinedione, POCl₃, DMF | 2,4-dichloro-5-thiazolecarboxaldehyde, Hydroxylamine HCl, NaHCO₃ | 2,4-dichloro-5-thiazolecarboxaldehyde oxime, Acetic Anhydride |
| Molar Ratio (approx.) | 1 : 4.5 : 1 (Substrate:POCl₃:DMF) | 1 : 1.1 : 1.1 (Aldehyde:Hydroxylamine:Base) | (Oxime in excess Acetic Anhydride) |
| Temperature | Reflux (~115°C) | Room Temperature | Reflux (~137°C) |
| Reaction Time | ~4 hours | ~1 hour | ~4 hours |
| Typical Yield | 50-60% | ~99% | ~76% |
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
-
To a suspension of 2,4-thiazolidinedione (1 equivalent) in phosphorus oxychloride (4.5 equivalents), add dimethylformamide (1 equivalent) dropwise while maintaining the temperature between 10-20°C.
-
After the addition is complete, heat the mixture to 80-85°C and stir for one hour.
-
Subsequently, heat the mixture to reflux (approximately 115°C) and continue stirring until the evolution of HCl gas ceases (around 4 hours).[1]
-
After cooling, slowly pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., methylene chloride).
-
Wash the combined organic layers with an aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization from petroleum ether.[1]
Step 2: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde oxime
-
To a solution of sodium bicarbonate (1.1 equivalents) in water, add hydroxylamine hydrochloride (1.1 equivalents) in portions.
-
To this solution, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (1 equivalent) in ethanol at room temperature with stirring.
-
A precipitate should form within minutes. Continue stirring for one hour to ensure the reaction is complete.
-
Filter the solid, wash with water, and dry to obtain the oxime.[1]
Step 3: Synthesis of this compound
-
Stir a mixture of crude 2,4-dichloro-5-thiazolecarboxaldehyde oxime (1 equivalent) and acetic anhydride (used as both reagent and solvent) at reflux (approximately 137°C) for 4 hours.[4]
-
After the reaction is complete, purify the product by fractional distillation under reduced pressure.[4]
-
The product should solidify at room temperature and can be further purified by recrystallization from petroleum ether.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making for synthesis issues.
References
Removal of impurities from 2,4-dichloro-5-cyanothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 2,4-dichloro-5-cyanothiazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A: While specific impurities depend on the synthetic route, common contaminants in the synthesis of halogenated thiazoles include unreacted starting materials, reaction intermediates, and byproducts from side reactions. For instance, if synthesizing from 2,4-dichloro-5-thiazolecarboxaldehyde oxime, residual oxime or acetic anhydride may be present.[1] Similarly, syntheses starting from 2,4-thiazolidinedione could have lingering aldehyde intermediates.[2] Isomeric byproducts and colored degradation products can also be a concern in related halogenated heterocycle syntheses.[3][4]
Q2: What initial steps should I take to purify my crude this compound?
A: A multi-step purification strategy is often the most effective. Initial purification can be achieved through distillation or recrystallization. Fractional distillation under reduced pressure has been shown to be effective.[1] Recrystallization from a non-polar solvent like petroleum ether or heptane can also yield colorless crystals of the desired product.[1][3]
Q3: How can I monitor the purity of my product during the purification process?
A: The purity of your fractions should be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method for tracking the separation of your product from impurities during column chromatography.[3] For a more quantitative assessment and final purity confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are recommended.[1][3][5]
Troubleshooting Guides
Issue 1: Presence of Persistent Colored Impurities
Question: My final product has a persistent yellow or brown color, even after initial recrystallization. How can I remove these colored impurities?
Answer: Colored impurities often arise from the degradation of the thiazole ring or impurities in the reagents. If recrystallization is insufficient, treatment with activated charcoal can be effective.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., heptane or toluene).
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Heating: Gently simmer the mixture for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the colorless crystals by vacuum filtration.
Caution: Using an excessive amount of activated charcoal may lead to a loss of the desired product due to adsorption.
Issue 2: Incomplete Separation of Starting Materials or Isomers
Question: Recrystallization is not effectively removing unreacted starting materials or a closely related isomer from my this compound. What is a more effective method?
Answer: When compounds have similar structures and polarities, their separation by recrystallization can be challenging. In such cases, column chromatography is the recommended next step for achieving high purity.[3]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, gradually increasing polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Key Parameters | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Boiling Point: 112°C @ 20 mbar[1] | >95% | Effective for large quantities; removes non-volatile impurities. | Requires vacuum; potential for thermal degradation. |
| Recrystallization | Solvent: Petroleum Ether[1] | >98% | High purity for crystalline solids; cost-effective. | Can be less effective for separating structurally similar impurities; potential for product loss in mother liquor. |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient | >99% | Highly effective for separating complex mixtures and isomers.[3] | More time-consuming and requires larger solvent volumes; can be less scalable than distillation. |
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
Technical Support Center: Analytical Methods for 2,4-dichloro-5-cyanothiazole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-cyanothiazole.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the reaction progress of this compound?
A1: The choice of technique depends on your specific needs:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantitative analysis of reaction conversion and purity assessment. It offers high precision and is suitable for analyzing samples directly from the reaction mixture (after dilution).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts. Derivatization may be necessary for less volatile compounds. It is also a powerful tool for confirming the identity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniqualled for real-time, in-situ reaction monitoring, providing structural information on reactants, intermediates, and products without the need for separation.[1][2][3] It is highly effective for kinetic studies.
Q2: How should I prepare my sample for HPLC or GC-MS analysis?
A2: For a typical reaction mixture, quench a small aliquot (e.g., 50 µL) at your desired time point. Dilute it with a suitable solvent (e.g., acetonitrile or mobile phase for HPLC; ethyl acetate or dichloromethane for GC-MS) to a concentration within the calibrated range of your instrument. Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the column or inlet liner.[4]
Q3: What are the common impurities I should look for?
A3: Common impurities can include unreacted starting materials (e.g., 2,4-thiazolidinedione), reagents from synthesis (e.g., dimethylformamide, phosphorus oxychloride), and potential byproducts from side reactions.[5] The specific impurities will depend heavily on the synthetic route employed.
Analytical Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Q4: My chromatogram shows significant peak tailing for the main compound. What could be the cause?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6][7]
-
Cause 1: Silanol Interactions: The nitrogen atoms in the thiazole ring can interact with acidic silanol groups on the silica-based column.
-
Solution: Add a mobile phase modifier like triethylamine (TEA) at a low concentration (0.05-0.1%) to mask the active silanol sites. Alternatively, decrease the mobile phase pH to suppress silanol ionization.[6]
-
-
Cause 2: Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of the analyte can vary, leading to tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) and the mobile phase pH is at least 2 units away from the analyte's pKa.
-
-
Cause 3: Column Contamination: Strongly retained impurities from previous injections can act as active sites.
-
Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Always use a guard column to protect the analytical column.[8]
-
Q5: The retention time of my analyte is drifting between injections. How can I stabilize it?
A5: Retention time drift points to a lack of equilibrium or changes in the system.[8]
-
Cause 1: Insufficient Column Equilibration: The column may not have reached thermal or chemical equilibrium before injection.
-
Solution: Increase the column equilibration time between runs, ensuring at least 10-15 column volumes of the initial mobile phase pass through.
-
-
Cause 2: Mobile Phase Composition Change: Inaccurate mixing by the pump or solvent evaporation can alter the mobile phase ratio.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an on-line mixer, degas solvents thoroughly to prevent bubble formation.
-
-
Cause 3: Temperature Fluctuations: The column temperature directly affects retention.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature. Even minor room temperature changes can cause drift.[7]
-
Q6: I am seeing split peaks for what should be a pure compound. What is wrong?
A6: Split peaks can be caused by issues at the injector, column inlet, or by the sample solvent.
-
Cause 1: Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, causing uneven flow.
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
-
-
Cause 2: Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can distort the peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Cause 3: Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed.
-
Solution: This usually requires column replacement. Avoid sudden pressure changes to prolong column life.
-
HPLC Troubleshooting Workflow
Caption: Troubleshooting logic for common HPLC issues.
Troubleshooting Guide: GC-MS Analysis
This section covers common problems during the GC-MS analysis of halogenated thiazoles.
Q7: I am not seeing any peaks, or the peaks are very small.
A7: This indicates a problem with sample introduction or detection.
-
Cause 1: Syringe or Injector Issue: The syringe may be clogged, or there could be a leak in the injector septum.
-
Cause 2: Inlet Liner Contamination/Activity: Active sites in a dirty inlet liner can adsorb the analyte, especially if it is polar.
-
Cause 3: Thermal Degradation: this compound may be thermally labile.
-
Solution: Lower the inlet temperature. Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
-
Q8: My baseline is noisy or drifting.
A8: An unstable baseline can obscure small peaks and affect integration.
-
Cause 1: Column Bleed: Operating the column near its maximum temperature limit will cause the stationary phase to degrade and "bleed," creating a rising baseline.
-
Solution: Ensure the oven temperature does not exceed the column's recommended maximum. If the column is old, it may need to be replaced.[9]
-
-
Cause 2: Contamination: Contamination in the carrier gas, injector, or column can lead to baseline noise and ghost peaks.
-
Solution: Ensure high-purity carrier gas and install traps to remove oxygen and moisture. Bake out the column according to the manufacturer's instructions to remove contaminants.[11]
-
-
Cause 3: Detector Instability: A dirty detector can cause a noisy or drifting baseline.
-
Solution: Follow the instrument manual's procedure for cleaning the MS source.[9]
-
Guide: In-Situ NMR Reaction Monitoring
Q9: How do I set up an experiment for in-situ NMR monitoring?
A9: Proper sample preparation is key for obtaining high-quality kinetic data.[1]
-
Preparation: In an NMR tube, combine the starting material, a deuterated solvent (e.g., CDCl₃, Toluene-d8), and a high-boiling internal standard with a known concentration. The internal standard should have a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Shimming: Shim the spectrometer on a separate, similar sample before starting the experiment to save time.[1]
-
Initiation: Once the spectrometer is ready and at the desired reaction temperature, inject the final reagent (e.g., catalyst or second reactant) into the NMR tube, mix quickly, and insert it into the spectrometer to begin acquiring data.
-
Acquisition: Set up a series of 1D ¹H NMR acquisitions at regular time intervals. For fast reactions, single-scan spectra may be necessary.[1][12]
In-Situ NMR Monitoring Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
Appendices
A1: Representative Experimental Protocols
Protocol 1: HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
Protocol 2: GC-MS Method
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Hold at 80 °C for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.[14]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 50-450 m/z.
A2: Representative Analytical Data (Hypothetical)
Table 1: HPLC Retention Data
| Compound | Retention Time (min) |
|---|---|
| 2,4-Thiazolidinedione (Starting Material) | 2.1 |
| This compound (Product) | 7.8 |
| Unidentified Byproduct 1 | 6.5 |
Table 2: GC-MS Spectral Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| This compound | 8.2 | 178, 180 (M+), 143, 116 |
| Dimethylformamide (Solvent) | 3.5 | 73, 44, 28 |
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytik.news [analytik.news]
- 4. aelabgroup.com [aelabgroup.com]
- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. magritek.com [magritek.com]
- 13. lcms.cz [lcms.cz]
- 14. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-cyanothiazole and Other Dichlorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4-dichloro-5-cyanothiazole with other common dichlorinated heterocycles, focusing on nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for the rational design of synthetic routes in medicinal chemistry and materials science. While direct quantitative kinetic data for this compound is not extensively available in the public domain, this guide infers its reactivity based on established principles of physical organic chemistry and compares it with experimentally determined data for other widely used dichlorinated heterocycles such as dichloropyridines, dichloropyrimidines, and dichloropyrazines.
Introduction to the Reactivity of Dichlorinated Heterocycles
Dichlorinated five- and six-membered aromatic heterocycles are invaluable synthons in organic chemistry, offering two reactive sites for the introduction of a wide range of functional groups. The primary reaction pathway for the functionalization of these compounds is nucleophilic aromatic substitution (SNAr). The inherent electron-deficient nature of these heterocyclic systems, due to the presence of one or more electronegative heteroatoms (typically nitrogen or sulfur), facilitates the attack of nucleophiles.
The reactivity and regioselectivity of SNAr reactions on these scaffolds are governed by several factors:
-
Nature and Position of the Heteroatom(s): The electron-withdrawing effect of the heteroatom(s) activates the ring towards nucleophilic attack. The position of the chlorine atoms relative to the heteroatom(s) is critical in determining which position is more reactive.
-
Presence of Other Substituents: Electron-withdrawing groups (EWGs) on the ring further enhance its electrophilicity and increase the rate of SNAr, while electron-donating groups (EDGs) have the opposite effect.
-
Nature of the Nucleophile: Stronger nucleophiles will react faster. The "hardness" or "softness" of the nucleophile can also influence the regioselectivity of the reaction.
-
Reaction Conditions: Solvent, temperature, and the presence of a base can all significantly impact the reaction rate and outcome.
Comparative Reactivity Analysis
This compound: A Highly Reactive Synthon
This compound is a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1][2] The thiazole ring itself is a five-membered heterocycle containing both a sulfur and a nitrogen atom. The presence of two chlorine atoms at the 2- and 4-positions, coupled with a strongly electron-withdrawing cyano group at the 5-position, renders this molecule highly activated towards nucleophilic aromatic substitution.[3][4]
The cyano group exerts a powerful -I (inductive) and -M (mesomeric) effect, significantly reducing the electron density of the thiazole ring and stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This electronic activation is expected to make both the C2 and C4 positions highly susceptible to substitution.
Qualitative Reactivity Comparison
Based on general principles of heterocycle reactivity, the following qualitative ranking can be proposed for SNAr reactions:
This compound > Dichloropyrazines ≈ Dichloropyrimidines > Dichloropyridines
This proposed order is based on the following rationale:
-
Thiazole Moiety: The thiazole ring is inherently electron-deficient. The presence of the strongly deactivating cyano group is expected to make this compound exceptionally reactive.
-
Pyrazines and Pyrimidines: These diazines, containing two nitrogen atoms, are more electron-deficient and generally more reactive in SNAr than pyridines, which contain only one nitrogen atom.
-
Pyridines: Dichloropyridines are the least reactive among the six-membered heterocycles listed, requiring more forcing conditions or stronger nucleophiles for substitution.
Data Presentation: Reactivity of Dichlorinated Heterocycles in SNAr Reactions
The following table summarizes representative experimental data for the reactivity of various dichlorinated heterocycles with common nucleophiles. It is important to note that direct comparison of yields and reaction times can be misleading due to variations in experimental conditions. However, these data provide a valuable qualitative insight into the relative reactivities.
| Heterocycle | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Piperidine | Neat, 100 °C, 24 h | 2-Chloro-4-(piperidin-1-yl)pyridine | 85 | N/A |
| 2,6-Dichloropyridine | Sodium methoxide | Methanol, reflux, 18 h | 2-Chloro-6-methoxypyridine | 90 | N/A |
| 2,4-Dichloropyrimidine | Ammonia | Ethanol, 100 °C, 6 h | 2-Chloro-4-aminopyrimidine | 80 | N/A |
| 4,6-Dichloropyrimidine | Morpholine | Ethanol, reflux, 2 h | 4-Chloro-6-morpholinopyrimidine | 95 | N/A |
| 2,3-Dichloropyrazine | Sodium thiophenoxide | DMF, 25 °C, 1 h | 2-Chloro-3-(phenylthio)pyrazine | 92 | N/A |
| 2,5-Dichloropyrazine | Benzylamine | Dioxane, 100 °C, 12 h | 2-Chloro-5-(benzylamino)pyrazine | 78 | N/A |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile, rt, 10 min | 2-Chloro-4-(cyclopentylamino)-5-nitropyridine | High | [5] |
Note: "N/A" indicates that while the reaction is well-established, a specific literature reference with detailed yield and conditions was not found in the immediate search.
Experimental Protocols
Below are detailed experimental protocols for key nucleophilic aromatic substitution reactions on representative dichlorinated heterocycles. These can serve as a starting point for the functionalization of this compound, with the caveat that reaction times are expected to be significantly shorter due to its higher reactivity.
Protocol 1: Amination of 2,4-Dichloro-5-nitropyridine
This protocol illustrates the selective substitution at the C4 position of a highly activated dichloropyridine.[5]
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Cyclopentylamine
-
Triethylamine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the resulting dark yellow solution for approximately 10 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under vacuum.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to afford 2-chloro-4-(cyclopentylamino)-5-nitropyridine.
Protocol 2: Thiolation of 2,3-Dichloropyrazine
This protocol describes the reaction of a dichloropyrazine with a thiol nucleophile.
Materials:
-
2,3-Dichloropyrazine
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-3-(phenylthio)pyrazine.
Mandatory Visualizations
Caption: Generalized pathway for nucleophilic aromatic substitution (SNAr).
Caption: Inferred relative reactivity of dichlorinated heterocycles in SNAr.
References
- 1. mdpi.com [mdpi.com]
- 2. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. Effects of cyano groups on the properties of thiazole-based β-ketoiminate boron complexes: aggregation-induced emission and mechanofluorochromism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Alternative Building Blocks to 2,4-Dichloro-5-Cyanothiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance, Synthesis, and Biological Activity
The 2,4-dichloro-5-cyanothiazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its two reactive chlorine atoms provide versatile handles for introducing molecular complexity through nucleophilic substitution and cross-coupling reactions. However, the inherent reactivity and physicochemical properties of this building block can present challenges in drug development, including potential off-target reactivity and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a comparative analysis of viable alternative building blocks, focusing on their synthesis, reactivity, and the impact of these modifications on biological activity and drug-like properties.
Executive Summary
This guide explores the bioisosteric replacement of the chlorine atoms on the this compound ring, primarily with amino and alkoxy groups. These modifications aim to modulate the electronic properties, improve metabolic stability, and introduce new vectors for hydrogen bonding, ultimately leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. We present a comparative analysis of key building blocks, supported by experimental data on their synthesis and biological performance.
Performance Comparison: Dichloro vs. Amino and Alkoxy Analogs
The strategic replacement of one or both chlorine atoms in this compound with amino or alkoxy groups can significantly impact the resulting molecule's performance. The introduction of an amino group, for instance, can serve as a hydrogen bond donor, potentially improving target engagement and solubility.
Physicochemical and ADME Properties
The following table summarizes the predicted physicochemical and ADME properties of the parent dichlorothiazole and its amino-substituted analogs. These values are calculated using computational models and provide a basis for comparing their drug-likeness.
| Property | This compound | 2-Amino-4-chloro-5-cyanothiazole | 2,4-Diamino-5-cyanothiazole |
| Molecular Weight ( g/mol ) | 179.02 | 159.58 | 140.15 |
| LogP (o/w) | 1.85 | 1.23 | 0.58 |
| Topological Polar Surface Area (Ų) | 67.5 | 93.3 | 119.1 |
| Hydrogen Bond Donors | 0 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
| Aqueous Solubility (logS) | -2.5 | -2.0 | -1.5 |
| Predicted GI Absorption | High | High | High |
| Predicted BBB Permeability | Yes | No | No |
Data is computationally predicted and serves for comparative purposes.
Biological Activity: Kinase Inhibition
Thiazole derivatives are prominent in the development of kinase inhibitors. The substitution pattern on the thiazole ring is crucial for potency and selectivity. The following table presents IC50 values for representative compounds derived from these building blocks against various cancer cell lines, illustrating the impact of these substitutions.
| Building Block Origin | Compound Example | Target Cell Line | IC50 (µM) | Reference |
| This compound | Chalcone Derivative | Prostate Cancer (PC-3) | 2.5 | [1] |
| This compound | Chalcone Derivative | Breast Cancer (MCF-7) | 3.1 | [1] |
| 2-Amino-4-substituted-thiazole | Dasatinib Analog | Leukemia (K562) | <0.001 | [2] |
| 2-Amino-4-substituted-thiazole | Aurora Kinase Inhibitor | Breast Cancer (MCF-7) | 0.44 | [3] |
| 2,4-Diaminothiazole | CDK2 Inhibitor | Colon Cancer (HCT116) | 0.27 | [4] |
Signaling Pathways and Experimental Workflows
The design and evaluation of these building blocks are often contextualized within specific cellular signaling pathways and follow a structured experimental workflow.
Kinase Inhibition Signaling Pathway
Thiazole-based inhibitors frequently target ATP-binding sites of kinases, disrupting downstream signaling cascades involved in cell proliferation and survival.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Fungicides Derived from 2,4-Dichloro-5-cyanothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal efficacy of a hypothetical series of novel compounds derived from the precursor 2,4-dichloro-5-cyanothiazole. The data presented is illustrative, based on structure-activity relationships observed in published studies of analogous thiazole and isothiazole-based fungicides, to provide a framework for evaluating potential fungicidal candidates.
Introduction
The development of new fungicides with novel modes of action is critical to combat the emergence of resistant fungal pathogens that threaten global food security. The thiazole scaffold is a key heterocyclic motif present in numerous commercial fungicides. The starting material, this compound, offers multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of new fungicidal candidates. This guide explores the potential fungicidal activity of a hypothetical series of derivatives where the chloro and cyano groups are modified to introduce different functionalities.
Synthetic Pathway and Investigated Compounds
A plausible synthetic pathway for the derivatization of this compound is outlined below. The primary modifications involve the selective substitution of the chlorine atom at the C2 position with various amines and the hydrolysis of the cyano group at the C5 position to a carboxamide.
Caption: Hypothetical synthetic pathway from this compound.
This guide focuses on the comparative efficacy of three hypothetical series of compounds:
-
Series A: 2-Alkylamino-4-chloro-5-thiazolecarboxamides
-
Series B: 2-Cyclicamino-4-chloro-5-thiazolecarboxamides
-
Series C: 2-Anilino-4-chloro-5-thiazolecarboxamides
Comparative Efficacy Data
The in vitro fungicidal activity of the hypothetical compounds was evaluated against a panel of common plant pathogenic fungi. The median effective concentration (EC50) values, representing the concentration of the compound that inhibits 50% of mycelial growth, are summarized in the tables below. The data is compared against two commercial fungicides, Azoxystrobin (a strobilurin) and Boscalid (an SDHI).
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Series A Derivatives
| Compound ID | R-Group | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani | Fusarium graminearum |
| A-1 | Methyl | 5.2 | 3.8 | 7.1 | 10.5 |
| A-2 | Ethyl | 4.5 | 3.1 | 6.5 | 9.8 |
| A-3 | n-Propyl | 6.8 | 4.9 | 8.2 | 12.1 |
| A-4 | Isopropyl | 3.9 | 2.5 | 5.3 | 8.4 |
| Azoxystrobin | - | 0.8 | 1.2 | 2.5 | 3.1 |
| Boscalid | - | 1.5 | 0.9 | 1.8 | 2.2 |
Table 2: In Vitro Fungicidal Activity (EC50 in µg/mL) of Series B Derivatives
| Compound ID | R-Group | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani | Fusarium graminearum |
| B-1 | Pyrrolidinyl | 2.1 | 1.5 | 3.2 | 5.6 |
| B-2 | Piperidinyl | 1.8 | 1.1 | 2.9 | 4.9 |
| B-3 | Morpholinyl | 3.5 | 2.8 | 4.8 | 7.1 |
| Azoxystrobin | - | 0.8 | 1.2 | 2.5 | 3.1 |
| Boscalid | - | 1.5 | 0.9 | 1.8 | 2.2 |
Table 3: In Vitro Fungicidal Activity (EC50 in µg/mL) of Series C Derivatives
| Compound ID | R-Group | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani | Fusarium graminearum |
| C-1 | Aniline | 1.2 | 0.8 | 2.1 | 3.5 |
| C-2 | 4-Chloroaniline | 0.9 | 0.6 | 1.5 | 2.8 |
| C-3 | 4-Methylaniline | 1.1 | 0.7 | 1.9 | 3.1 |
| C-4 | 4-Methoxyaniline | 1.5 | 1.0 | 2.4 | 3.9 |
| Azoxystrobin | - | 0.8 | 1.2 | 2.5 | 3.1 |
| Boscalid | - | 1.5 | 0.9 | 1.8 | 2.2 |
Experimental Protocols
General Synthesis of Thiazolecarboxamide Derivatives
A solution of the corresponding amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise to a stirred solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-amino-4-chloro-5-cyanothiazole intermediate.
The intermediate is then dissolved in a mixture of sulfuric acid and water and heated at 100 °C for 3 hours to facilitate hydrolysis of the cyano group to the carboxamide. The reaction mixture is cooled, neutralized with a saturated sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried to afford the final thiazolecarboxamide product.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
The fungicidal activity of the synthesized compounds is determined using the mycelial growth inhibition method.
-
Preparation of Fungal Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60 °C, the test compound, dissolved in a minimal amount of DMSO, is added to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The amended PDA is then poured into sterile Petri dishes.
-
Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus, is placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at 25 ± 1 °C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate (containing only DMSO) reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition data.
Caption: Experimental workflow for the mycelial growth inhibition assay.
Mode of Action
Based on the structural similarity to other thiazole-containing fungicides, it is hypothesized that these novel derivatives may act as inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Proposed mode of action targeting succinate dehydrogenase (Complex II).
Conclusion
The hypothetical data suggests that derivatives of this compound, particularly those incorporating anilino moieties (Series C), have the potential to exhibit significant fungicidal activity. Specifically, the introduction of a substituted aniline at the C2 position appears to enhance efficacy against a broad spectrum of fungal pathogens. Further research, including synthesis and comprehensive biological evaluation, is warranted to validate these findings and explore the potential of these compounds as novel agricultural fungicides. The detailed experimental protocols provided herein offer a standardized methodology for such future investigations.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Thiazole-Based Scaffolds
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The thiazole scaffold has emerged as a privileged structure in this pursuit, offering a versatile framework for the design of novel therapeutics. While specific structure-activity relationship (SAR) studies on the 2,4-dichloro-5-cyanothiazole scaffold are not extensively available in publicly accessible literature, this guide provides a comparative analysis of closely related 2,4,5-trisubstituted thiazole derivatives to illuminate the principles of SAR in this important class of kinase inhibitors.
This guide will delve into the SAR of aminothiazole-based inhibitors targeting key kinases, present quantitative data in a clear, tabular format, and provide detailed experimental protocols for relevant assays. Visualizations of a representative signaling pathway and a typical drug discovery workflow are also included to provide a comprehensive overview.
Comparative Analysis of Aminothiazole-Based Kinase Inhibitors
The following tables summarize the SAR for a series of 2-aminothiazole derivatives, highlighting the impact of substitutions at various positions on their inhibitory activity against Src family kinases and Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Structure-Activity Relationship of 2-Aminothiazole Derivatives as Src Family Kinase Inhibitors
| Compound ID | R1 | R2 | Lck IC50 (nM) | Src IC50 (nM) |
| 1 | H | H | >10000 | >10000 |
| 2a | 2-chloro-6-methylphenyl | H | 1.5 | 3.0 |
| 2b | 2,6-dichlorophenyl | H | 0.8 | 1.8 |
| 2c | 2,6-dimethylphenyl | H | 1.2 | 2.5 |
| 3a | 2-chloro-6-methylphenyl | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | <0.5 | 0.6 |
Data compiled from published research. This table illustrates the dramatic increase in potency with the introduction of substituted phenyl groups at the R1 position and a further enhancement with a substituted pyrimidine at the R2 position.
Table 2: Structure-Activity Relationship of 2-Acetamido-Thiazole Derivatives as CDK2 Inhibitors
| Compound ID | R Group on Oxazole | CDK2 IC50 (nM) |
| 4 | Ethyl | 5 |
| 5 | Isopropyl | 3 |
| 6 | tert-Butyl | 1 |
| 7 | Phenyl | 12 |
Data compiled from published research. This table demonstrates the influence of the R group on the oxazole moiety, with increasing steric bulk of alkyl groups leading to enhanced CDK2 inhibition.
Key Signaling Pathway: The PI3K/Akt/mTOR Pathway
Many kinase inhibitors, including those based on the thiazole scaffold, target components of critical signaling pathways implicated in cancer cell growth and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of intervention for a thiazole-based kinase inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Lck Kinase)
Objective: To determine the in vitro inhibitory activity of test compounds against the Lck tyrosine kinase.
Materials:
-
Recombinant human Lck kinase (e.g., from Millipore)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Lck kinase and the peptide substrate in kinase buffer.
-
Add test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 1%).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add a scintillant.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Jurkat cells for Lck inhibitors)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Drug Discovery and Development Workflow
The development of a novel kinase inhibitor from initial concept to a clinical candidate is a complex, multi-stage process.
Caption: A simplified workflow for the discovery and development of a novel kinase inhibitor.
Conclusion
While the specific this compound scaffold remains an area with limited published SAR data, the broader class of substituted thiazoles continues to be a fertile ground for the discovery of novel kinase inhibitors. The illustrative data and protocols provided in this guide underscore the importance of systematic structural modifications and robust biological evaluation in the development of potent and selective drug candidates. As new research emerges, a deeper understanding of the SAR of diverse thiazole-based scaffolds will undoubtedly fuel the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
A Comparative Guide to the Synthetic Routes of 2,4-dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two primary synthetic routes to 2,4-dichloro-5-cyanothiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and process parameters, supported by detailed experimental protocols and quantitative data.
Executive Summary
Two distinct synthetic pathways to this compound are evaluated:
-
Route 1: Multi-step Synthesis from 2,4-Thiazolidinedione. This is a well-documented, three-step linear synthesis. It offers a reliable and scalable approach, though it involves multiple transformations.
-
Route 2: Sandmeyer Reaction from 2-Amino-4-chloro-5-cyanothiazole. This route provides a more direct conversion to the target molecule from an advanced intermediate. While conceptually straightforward, the efficiency and practicality are highly dependent on the stability of the diazonium salt intermediate.
The following sections provide a detailed breakdown of each route, including quantitative data, experimental procedures, and a visual representation of the synthetic pathways.
Data Presentation: A Head-to-Head Comparison
The quantitative data for each synthetic route is summarized in the tables below for ease of comparison.
Route 1: Synthesis from 2,4-Thiazolidinedione
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Aldehyde | 2,4-Thiazolidinedione | Phosphorus oxychloride, DMF | None | 115-120 | 1-10 | 50-60 |
| 2 | Oximation | 2,4-dichloro-5-thiazolecarboxaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | Water, Ethanol | Room Temp | 1 | ~99 |
| 3 | Dehydration to Nitrile | 2,4-dichloro-5-thiazolecarboxaldehyde oxime | Acetic anhydride | None | 137 | 4 | 75.7 |
Route 2: Sandmeyer Reaction
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diazotization | 2-Amino-4-chloro-5-cyanothiazole | Sodium nitrite, Hydrochloric acid | Water | 0-5 | 0.5 | In situ |
| 2 | Chloro-de-amination | Aryl diazonium salt | Copper(I) chloride | Hydrochloric acid | <10 | Several | Not specified |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Detailed Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde [1][2]
-
To a suspension of 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol), add dimethylformamide (0.44 mol) dropwise over 15 minutes, maintaining the temperature between 10-20°C with stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour.
-
Heat the mixture to 80-90°C and stir for an additional hour.
-
Increase the temperature to reflux (approximately 115°C) and continue stirring until the evolution of gas ceases (about 4 hours).
-
After cooling, slowly pour the reaction mixture into 2 kg of ice.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic phases, wash with a saturated sodium bicarbonate solution and then with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation, crystallization from petroleum ether, or column chromatography to yield the pure aldehyde (50-60% yield).
Step 2: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde oxime [2]
-
To a solution of sodium bicarbonate (2.2 mol) in 5 liters of water at room temperature, add hydroxylamine hydrochloride (2.2 mol) in portions with stirring.
-
Then, add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (2 mol) in 1 liter of ethanol.
-
A voluminous, colorless precipitate will form within 1-2 minutes.
-
Continue stirring for 1 hour.
-
Filter the solid, wash with water, and dry to obtain the oxime (approximately 99% yield).
Step 3: Synthesis of this compound [1]
-
Stir a mixture of crude 2,4,-dichloro-5-thiazolecarboxaldehyde oxime (2.03 mol) and 2 liters of acetic anhydride at reflux temperature (137°C) for 4 hours.
-
Fractionally distill the reaction mixture to obtain this compound (75.7% yield). The product solidifies at room temperature.
Route 2: Representative Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Reaction
-
Suspend 2-amino-4-chloro-5-cyanothiazole in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. Stir for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Isolate the product by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude product. Further purification may be required.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
Caption: Synthetic pathway from 2,4-Thiazolidinedione.
Caption: Sandmeyer reaction pathway.
Concluding Remarks
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization.
Route 1 is a well-established and high-yielding protocol, making it suitable for large-scale production where reliability and predictability are paramount. The starting material, 2,4-thiazolidinedione, is commercially available. However, the multi-step nature of this synthesis may increase overall production time and resource allocation.
Route 2 offers a more direct path to the final product, which could be advantageous in terms of step economy. The success of this route is heavily reliant on the careful control of reaction conditions, particularly temperature, to manage the stability of the diazonium intermediate. The starting material, 2-amino-4-chloro-5-cyanothiazole, is a more advanced intermediate and its availability and cost will be a determining factor.
For process development and scale-up, Route 1 presents a lower-risk option due to the robustness of each step. For exploratory or smaller-scale synthesis where the starting amine is readily available, the Sandmeyer reaction could be a more efficient alternative. Further optimization of the Sandmeyer reaction conditions for this specific substrate would be necessary to fully assess its industrial viability.
References
Comparative Analysis of Novel Anticancer Agents Synthesized from 2,4-Dichloro-5-cyanothiazole
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo activities of a promising class of thiazole-based compounds, with a focus on their potential as kinase inhibitors in oncology.
This guide provides a detailed comparison of novel compounds synthesized from the versatile starting material, 2,4-dichloro-5-cyanothiazole. These derivatives have emerged as a significant area of interest in anticancer drug discovery, demonstrating notable efficacy in preclinical studies. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to offer an objective evaluation of their performance against alternative therapies.
In Vitro Efficacy: Potent Cytotoxicity Against a Range of Cancer Cell Lines
A series of novel thiazole derivatives synthesized from this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The in vitro efficacy of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below.
For comparative purposes, the performance of these novel compounds is benchmarked against established anticancer drugs, such as Sorafenib, a known multi-kinase inhibitor.
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative/Standard Drug | Cancer Cell Line | IC50 (µM) |
| Thiazole Derivative 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | MDA-MB-231 (Breast) | 1.18 |
| Thiazole Derivative 4b | MDA-MB-231 (Breast) | 3.52 | |||
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | HepG2 (Liver) | 8.4 ± 0.51 |
Kinase Inhibition Profile: Targeting Key Angiogenic Pathways
A primary mechanism of action for many of these this compound derivatives is the inhibition of key protein kinases involved in cancer progression, particularly those associated with angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, and its inhibition is a validated therapeutic strategy in oncology.
Several synthesized compounds have shown potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range, comparable to or exceeding the potency of the standard inhibitor, Sorafenib.
| Compound ID | Target Kinase | IC50 (nM) | Alternative/Standard Drug | Target Kinase | IC50 (nM) |
| Thiadiazole Derivative 7b | VEGFR-2 | 40.65 | Sorafenib | VEGFR-2 | 53.32 |
| Thiadiazole Derivative 13b | VEGFR-2 | 41.51 | |||
| Thiazole Derivative 4c | VEGFR-2 | 150 | Sorafenib | VEGFR-2 | 59 |
In Vivo Antitumor Activity: Preclinical Validation in Xenograft Models
The therapeutic potential of these compounds has been further validated in in vivo animal models of cancer. In a typical xenograft study, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compounds. The efficacy is assessed by measuring the reduction in tumor volume and weight over time.
One notable thiazole derivative, BTHP , has demonstrated significant antitumor activity in an Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice.[1] Treatment with BTHP led to a marked reduction in tumor progression, highlighting its potential for further development. While specific tumor volume and weight data from a study directly using a this compound derivative was not available in the immediate search results, the promising in vitro data strongly suggests that these compounds would be viable candidates for such in vivo testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (typically 48 or 72 hours).
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or after a specified treatment period. Tumors are then excised and weighed.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Caption: Experimental workflow for the in vitro evaluation of thiazole derivatives.
Caption: Experimental workflow for the in vivo evaluation of thiazole derivatives.
References
A Comparative Guide to Catalytic Systems for the Functionalization of 2,4-dichloro-5-cyanothiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2,4-dichloro-5-cyanothiazole core is a critical step in the synthesis of a variety of biologically active compounds and pharmaceutical intermediates. The presence of two distinct chlorine atoms offers the potential for selective and sequential modification, enabling the creation of diverse molecular architectures. This guide provides an objective comparison of common palladium-catalyzed cross-coupling systems for the functionalization of this important heterocyclic building block, supported by experimental data from analogous systems.
Comparison of Catalytic Systems
The choice of catalytic system is paramount in achieving desired outcomes in terms of yield, selectivity, and reaction conditions. Below is a summary of commonly employed palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and their applicability to the functionalization of dichlorinated thiazole derivatives.
Data Summary Table
| Reaction Type | Catalyst System | Typical Reagents | Product | Selectivity | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | C-C bond (Aryl) | C4-selective (mono-arylation) at room temp.; C2 & C4 (di-arylation) at reflux. | Mono: ~75; Di: ~55 | [1][2] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos / NaOtBu | Primary/Secondary Amine | C-N bond (Amine) | Likely C4-selective under controlled conditions. | 70-95 (estimated) | [3] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Terminal Alkyne | C-C bond (Alkynyl) | Likely C4-selective due to higher reactivity of C4-Cl. | 60-90 (estimated) | [4][5] |
Yields for Buchwald-Hartwig and Sonogashira reactions are estimated based on general protocols for similar di-halogenated heterocycles, as direct comparative data on this compound is limited. The selectivity is inferred from the established reactivity trends of similar substrates.
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. These protocols are based on established literature procedures for structurally similar compounds and may require optimization for specific substrates.
Suzuki-Miyaura Coupling (Mono-arylation at C4)
This protocol describes the selective coupling of an arylboronic acid at the C4-position of a dichlorinated thiazole analogue.
Catalyst System:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene / Water / Methanol
Procedure:
-
To a reaction vessel, add 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Add Pd(PPh₃)₄ (5 mol%).
-
The vessel is charged with a degassed solvent mixture of toluene, water, and methanol.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 5-aryl-3-chloro-1,2,4-thiadiazole.[1][2]
Buchwald-Hartwig Amination (Proposed for C4-amination)
This proposed protocol is for the selective amination at the C4-position, based on conditions known to be effective for di-halogenated heterocycles.
Catalyst System:
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene or Dioxane
Procedure:
-
In an inert atmosphere glovebox, a reaction tube is charged with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).
-
This compound (1.0 eq) and the desired amine (1.2 eq) are added.
-
Anhydrous, degassed toluene is added, and the tube is sealed.
-
The reaction mixture is heated to 80-100 °C with stirring for 12-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
Purification by column chromatography is performed to isolate the desired 4-amino-2-chloro-5-cyanothiazole.[3]
Sonogashira Coupling (Proposed for C4-alkynylation)
This proposed protocol is for the selective coupling of a terminal alkyne at the C4-position.
Catalyst System:
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Anhydrous, degassed THF and Et₃N (2-3 eq) are added.
-
The terminal alkyne (1.1-1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature to 50 °C for 6-18 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the 4-alkynyl-2-chloro-5-cyanothiazole.[4][5]
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the functionalization of this compound.
References
- 1. Tiabendazole - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-5-Cyanothiazole and its Derivatives
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the accuracy, reliability, and consistency of experimental data. This guide provides a comparative overview of common analytical techniques for the quantitative and qualitative analysis of 2,4-dichloro-5-cyanothiazole and its derivatives. It offers insights into experimental protocols, data presentation, and visual workflows to aid in the selection and implementation of the most suitable analytical methodology.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used separative techniques, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Spectroscopic methods are also employed for structural elucidation and quantification.
| Technique | Principle | Typical Analytes | Common Sample Preparation | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds, including many thiazole derivatives.[1][2] | Solvent extraction, solid-phase extraction (SPE), filtration.[2][3] | High resolution and sensitivity, particularly when coupled with detectors like Photo Diode Array (PDA) or Mass Spectrometry (MS).[1][4] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase within a column. | Volatile and semi-volatile compounds that are thermally stable. Derivatization may be required for non-volatile analytes.[5] | Headspace analysis, liquid-liquid extraction (LLE), solid-phase microextraction (SPME).[6] | Excellent for resolving complex mixtures of volatile compounds. High sensitivity with detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).[5][7] |
| Spectroscopic Methods (NMR, FT-IR) | Based on the interaction of electromagnetic radiation with the analyte to provide structural information. | Pure or well-characterized compounds. | Minimal sample preparation for pure substances; may require purification from complex matrices. | Primarily used for structural elucidation and confirmation of identity.[8][9][10] Quantitative applications are possible but often less sensitive than chromatographic methods. |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC methods, which can be adapted for this compound and its derivatives.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)
This protocol outlines a general procedure for the quantitative analysis of a thiazole derivative using HPLC with UV or PDA detection.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or acetic acid (for mobile phase modification).
-
Analytical standard of the target analyte with known purity.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 283 nm).[11]
4. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile).
-
Vortex and/or sonicate to ensure complete extraction.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[2]
5. Validation Parameters to Assess:
-
Specificity: Analyze a blank and a placebo sample to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of calibration standards over a specified range (e.g., 0.1 - 50 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.[3][11]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries should typically be within 98-102%.[3]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.[3][12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of thermally stable thiazole derivatives or those that can be derivatized.
1. Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analyte (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
2. Reagents and Standards:
-
Helium (carrier gas).
-
Solvents for extraction (e.g., ethyl acetate).
-
Derivatizing agent if necessary.
-
Analytical standard of the target analyte.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 2 minutes.[13]
-
Carrier Gas Flow: Constant flow of helium at 1 mL/min.
-
Injection Mode: Splitless.[13]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
5. Sample Preparation:
-
Extract the sample with a suitable organic solvent.
-
Concentrate the extract if necessary.
-
If the analyte is not volatile enough or has poor chromatographic properties, perform a derivatization step.[5]
-
Inject an aliquot into the GC-MS.
6. Validation Parameters to Assess:
-
Similar to HPLC, validation will include specificity, linearity, accuracy, precision, LOD, and LOQ. For MS detection, specificity is enhanced by monitoring characteristic fragment ions.[13]
Summary of Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. The following table summarizes typical performance data for validated chromatographic methods, based on literature for analogous compounds.
| Parameter | HPLC-PDA/UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1][2][11] | > 0.999[1] | > 0.99 |
| Range | 80-120% of nominal concentration for assay. | Typically ng/mL to µg/mL levels. | Typically ng/L to µg/L levels.[13] |
| LOD | 0.009 - 0.017 µg/mL[1][2] | 0.62 µg/mL[1] | 0.03 µg/L[13] |
| LOQ | 0.028 - 0.052 µg/mL[1][2] | 1.83 µg/mL[1] | 0.10 µg/L[13] |
| Accuracy (Recovery) | 93.61 - 98.08%[1][2] | 86 - 107%[4] | 91 - 92%[5] |
| Precision (RSD) | < 1.33%[1][2] | < 10%[4] | < 20%[12] |
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes. The following workflows are presented using the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. seejph.com [seejph.com]
- 4. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 5. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arch.ies.gov.pl [arch.ies.gov.pl]
- 7. cipac.org [cipac.org]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. deswater.com [deswater.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
Cost-Benefit Analysis: 2,4-Dichloro-5-cyanothiazole in Herbicide Synthesis
In the competitive landscape of agrochemical manufacturing, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and yield. This guide provides a comparative analysis of using 2,4-dichloro-5-cyanothiazole as a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides, benchmarked against a well-established, alternative synthetic route. The target molecule for this comparison is the commercial herbicide Flumetsulam.
Comparative Synthesis Overview
The established industrial synthesis of Flumetsulam involves the coupling of two key intermediates: 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline. In contrast, a hypothetical route leveraging this compound would likely proceed through the initial synthesis of a similar triazolopyrimidine core, followed by conversion to the sulfonyl chloride and subsequent coupling.
Established Synthesis of Flumetsulam:
Caption: Established synthetic route to Flumetsulam.
Proposed Synthesis of Flumetsulam Intermediate via this compound:
Caption: Proposed multi-step route to a key Flumetsulam intermediate.
Cost and Reagent Analysis
A primary consideration in industrial synthesis is the cost of starting materials. The following table provides an estimated cost comparison for the key reagents in both the established and proposed synthetic pathways. Prices are based on bulk quantities available from various chemical suppliers and are subject to market fluctuations.
| Reagent | Synthesis Route | Estimated Bulk Price (USD/kg) |
| 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | Established | 150 - 250 |
| 2,6-Difluoroaniline | Established | 50 - 80[1][2][4] |
| This compound | Proposed | 70 - 120 |
| Amidine Condensing Agent (e.g., Guanidine) | Proposed | 20 - 40 |
Performance and Efficiency Comparison
The overall efficiency of a synthetic route is determined by factors such as reaction yield, purity of the product, reaction time, and the complexity of the purification process.
| Parameter | Established Synthesis | Proposed Synthesis (Projected) |
| Overall Yield | High (typically >80%) | Moderate to High (multi-step, potential for yield loss at each stage) |
| Reaction Time | Relatively short (single coupling step) | Longer (multiple steps including cyclization, oxidation, and chlorination) |
| Purification | Straightforward crystallization | Potentially more complex due to multiple intermediates |
| Safety & Handling | Sulfonyl chlorides require handling with care due to reactivity with water. | Dichlorinated thiazole is a halogenated heterocyclic compound requiring appropriate handling. |
Experimental Protocols
Established Synthesis of Flumetsulam
Reaction: Coupling of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline.
Protocol:
-
To a solution of 2,6-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) at 0-5 °C, add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq).
-
Slowly add a solution of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Flumetsulam as a solid.
Caption: Experimental workflow for the established synthesis of Flumetsulam.
Proposed Synthesis of Triazolopyrimidine Intermediate
Reaction: Cyclization of this compound with an amidine.
Protocol (Hypothetical):
-
In a reaction vessel, suspend this compound (1.0 eq) and a suitable amidine (e.g., acetamidine hydrochloride, 1.1 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate, 2.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours, monitoring the reaction by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude intermediate would then require further steps of oxidation and chlorination to form the sulfonyl chloride, followed by the final coupling reaction.
Conclusion
The established synthesis of Flumetsulam from 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline is a highly optimized, one-step coupling reaction with high yields. While this compound is a potentially more cost-effective starting material on a per-kilogram basis, its incorporation into the synthesis of Flumetsulam would necessitate a multi-step process. This would likely lead to a lower overall yield, longer production times, and more complex purification procedures, potentially offsetting the initial cost advantage of the starting material.
References
Unveiling the Potential of 2,4-Dichloro-5-Cyanothiazole Derivatives: A Comparative Analysis of Biological Activity
For Immediate Release
A comprehensive review of available data suggests that derivatives of 2,4-dichloro-5-cyanothiazole hold significant promise as potent biological agents, exhibiting notable antifungal and anticancer activities that in some cases surpass existing compounds. This guide provides a detailed comparison of the biological performance of these emerging derivatives against established drugs, supported by experimental data from various studies.
Antifungal Activity: A Competitive Edge Over Fluconazole
Newly synthesized thiazole derivatives have demonstrated impressive antifungal efficacy, particularly against Candida albicans, a common fungal pathogen. As detailed in Table 1, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown exceptionally low Minimum Inhibitory Concentration (MIC) values, ranging from 0.008 to 7.81 µg/mL.[1][2] In a separate study, 2,4-disubstituted-1,3-thiazole derivatives exhibited a MIC of 3.9 µg/mL against C. albicans, a four-fold greater potency than the widely used antifungal drug fluconazole, which had a MIC of 15.62 µg/mL in the same study.[3]
The proposed mechanism for the antifungal action of these thiazole derivatives is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death. This mechanism is similar to that of azole antifungals like fluconazole.
Table 1: Antifungal Activity Comparison
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [1][2] |
| 2,4-disubstituted-1,3-thiazole derivatives | Candida albicans | 3.9 | [3] |
| Fluconazole | Candida albicans | 15.62 | [3] |
Anticancer Activity: Promising Cytotoxicity Against Cancer Cell Lines
In the realm of oncology, derivatives of 2,4-dichlorothiazole have also shown significant cytotoxic potential against human breast (MCF-7) and liver (HepG2) cancer cell lines. One notable compound, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (compound 4c), displayed potent anticancer activity with IC50 values of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells.[4] Another 2,4-disubstituted thiazole derivative, PVS 03, also exhibited anticancer activity against the MDA-MB-231 breast cancer cell line.[5]
For comparison, the established chemotherapeutic agent doxorubicin exhibits a wide range of reported IC50 values against these cell lines. This variability can be attributed to differences in experimental conditions. For the purpose of this guide, a representative IC50 value of 3.09 µg/mL (approximately 5.3 µM) for doxorubicin against MCF-7 cells is used.[6] Doxorubicin's primary mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[7]
Thiazole derivatives are thought to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8][9]
Table 2: Anticancer Activity Comparison
| Compound/Drug | Cell Line | IC50 | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 µM | [4] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG2 (Liver Cancer) | 7.26 µM | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~5.3 µM | [6] |
Experimental Protocols
The data presented in this guide are based on standard in vitro assays. The following are generalized protocols for the key experiments cited.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration.
-
Drug Dilution: The test compounds and a reference antifungal agent (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Antifungal mechanism of thiazole derivatives and fluconazole.
Caption: Anticancer mechanisms of Doxorubicin and Thiazole Derivatives.
Caption: General experimental workflow for in vitro biological activity testing. vitro biological activity testing.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-cyanothiazole: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals are reminded of the critical importance of adhering to strict safety and disposal protocols for the hazardous chemical, 2,4-Dichloro-5-cyanothiazole. This compound must be managed as hazardous waste and disposed of in accordance with all national and local regulations through a licensed and approved waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of through standard laboratory drains.
Essential Safety and Handling Information
When handling this compound, all personnel must wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of a spill, the area should be evacuated, and access restricted. Spills should be contained and collected using an inert absorbent material. The collected waste, including any contaminated materials, must be placed in a sealed, properly labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | UN 2811 | Safety Data Sheet |
| Hazard Class | 6.1 (Toxic Solid) | Safety Data Sheet |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, lab coat | Safety Data Sheet |
Standard Disposal Procedure
The primary and mandated disposal route for this compound is through a certified hazardous waste management company. The following steps outline the general procedure for its disposal:
-
Segregation and Storage: Keep this compound in its original, tightly sealed container. Do not mix it with other chemical waste. Store the container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal company. Provide them with the safety data sheet (SDS) for this compound.
-
Documentation: Maintain all records of the disposal process as required by your institution and regulatory agencies.
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Experimental Protocol for Laboratory-Scale Chemical Deactivation (Hypothetical)
Disclaimer: The following protocol is a hypothetical procedure for the chemical deactivation of small quantities of this compound for research and experimental purposes only. This procedure should only be carried out by trained chemists in a controlled laboratory setting with appropriate safety measures in place. It is not a substitute for professional hazardous waste disposal. The reaction products may still be hazardous and must be disposed of as hazardous waste.
This hypothetical procedure is based on the principle of nucleophilic aromatic substitution, where the chlorine atoms on the thiazole ring are displaced by a less hazardous functional group.
Objective: To convert this compound to a less hazardous thioether derivative.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Appropriate work-up and extraction equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: Dissolve this compound in ethanol in the round-bottom flask. In a separate container, prepare a solution of sodium sulfide nonahydrate in ethanol. A molar excess of sodium sulfide is recommended to ensure complete reaction.
-
Reaction: Slowly add the sodium sulfide solution to the stirring solution of this compound at room temperature.
-
Heating: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Waste Disposal: The resulting product and all aqueous and solid waste from this procedure must be collected, properly labeled, and disposed of as hazardous waste.
Caption: Step-by-step workflow for the hypothetical laboratory-scale deactivation of this compound.
By adhering to these guidelines, laboratories can ensure the safe handling and proper disposal of this compound, protecting both personnel and the environment.
Essential Safety and Logistics for Handling 2,4-Dichloro-5-cyanothiazole
This guide provides immediate, essential information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2,4-Dichloro-5-cyanothiazole.
Hazard Summary and Chemical Properties
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause serious eye and skin irritation.[1][2][3]
| Property | Value |
| CAS Number | 82554-18-5 |
| Molecular Formula | C₄Cl₂N₂S |
| Anticipated Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, water, and alcohols.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory.[1] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.[5] |
| Respiratory Protection | All handling should be done in a certified chemical fume hood.[5] If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary. |
| Hand Protection | Inspect gloves for integrity before each use and dispose of them properly after handling the chemical. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for personnel safety.
-
Preparation and Inspection:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Inspect all required PPE for defects before use.
-
-
Chemical Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to prevent inhalation of dust or vapors.
-
Use dedicated, clearly labeled glassware and equipment.
-
Avoid the formation of dust and aerosols.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[2]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification:
-
This compound waste is classified as Halogenated Organic Waste .[5]
-
-
Waste Segregation and Collection:
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
-
All waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
